MGCD-265
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFICVEHDQUKCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647874 | |
| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875337-44-3 | |
| Record name | MGCD-265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of MGCD-265 (Glesatinib) in Non-Small Cell Lung Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MGCD-265, also known as glesatinib (B1671580), a multi-targeted tyrosine kinase inhibitor, with a specific focus on its activity in non-small cell lung cancer (NSCLC). This document details the molecular targets, signaling pathways, and cellular effects of glesatinib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological processes.
Core Mechanism of Action: Dual Inhibition of MET and AXL
Glesatinib is an orally bioavailable, potent, and selective inhibitor of several receptor tyrosine kinases (RTKs), with primary activity against MET (Mesenchymal-Epithelial Transition factor) and AXL.[1][2] In NSCLC, aberrant activation of the MET and AXL signaling pathways is a known driver of tumor growth, proliferation, invasion, and metastasis.[3][4] Glesatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[5]
A key feature of glesatinib is its Type II binding mode to the MET kinase domain. Unlike Type I inhibitors that bind to the active "DFG-in" conformation, glesatinib binds to the inactive "DFG-out" conformation. This distinct binding mechanism allows glesatinib to inhibit both wild-type and mutated forms of MET, including some that confer resistance to Type I inhibitors.[6]
Quantitative Data Presentation
The anti-tumor activity of glesatinib has been quantified in a variety of preclinical and clinical settings. The following tables summarize key data on its kinase inhibition, cellular activity, and clinical efficacy in NSCLC.
Table 1: Glesatinib Kinase Inhibition Profile
| Target Kinase | IC50 (nmol/L) | Assay Type |
| MET | 19 | Enzyme-based kinase assay[6] |
| AXL | < 75 | Biochemical/Cellular assays[1] |
| MERTK | < 75 | Biochemical/Cellular assays[1] |
| PDGFR family | < 75 | Biochemical/Cellular assays[1] |
| VEGFR2 | 172 | Biochemical/Cellular assays[6] |
Table 2: Glesatinib IC50 Values in NSCLC Cell Lines
| Cell Line | Genetic Alteration | IC50 (µM) |
| NCI-H1299 | Not specified | 0.08[7] |
| NCI-H441 | MET amplification (low-level) | Concentration-dependent inhibition observed[6] |
| NCI-H596 | MET exon 14 deletion | Concentration-dependent inhibition observed[6] |
| Hs746T | MET exon 14 deletion & amplification | Concentration-dependent inhibition observed[6] |
Table 3: Clinical Efficacy of Glesatinib in NSCLC with MET Alterations
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase I | MET/AXL mutation or amplification | 25.9%[2] | Not Reported | Not Reported |
| Phase I | MET-activating mutations | 30.0%[2] | Not Reported | Not Reported |
| Phase II | Overall MET activating alterations | 11.8%[3] | 4.0 months[3] | 7.0 months[3] |
| Phase II | MET activating mutations (tumor testing) | 10.7%[3] | Not Reported | Not Reported |
| Phase II | MET activating mutations (ctDNA testing) | 25.0%[3] | Not Reported | Not Reported |
| Phase II | MET amplification (tumor testing) | 15.0%[3] | Not Reported | Not Reported |
Signaling Pathways
Glesatinib exerts its anti-cancer effects by blocking the downstream signaling pathways mediated by MET and AXL. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Glesatinib: A Deep Dive into its Target Profile and Kinase Selectivity
For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glesatinib (formerly MGCD265) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC), driven by genetic alterations in key oncogenic pathways. This technical guide provides a comprehensive overview of Glesatinib's target profile, kinase selectivity, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action
Glesatinib's primary mechanism of action is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic kinase domains of its target receptors.[1][2] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2] A key feature of Glesatinib is its distinct Type II binding mode to the MET kinase domain, which allows it to potently inhibit both wild-type and mutated forms of MET, including those resistant to Type I inhibitors.[1][2]
Target Profile of Glesatinib
Glesatinib is a multi-targeted TKI with primary activity against MET, AXL, and MER, members of the MET and TAM (Tyro3, Axl, Mer) families of receptor tyrosine kinases, respectively.[3] These kinases are implicated in tumor growth, invasion, and the development of therapeutic resistance.[3] Additionally, Glesatinib demonstrates inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) family.[3] Preclinical studies have indicated that at clinically achievable doses, MET and AXL are the most relevant targets of Glesatinib.[3] Glesatinib has also been identified as a dual inhibitor of c-MET and Smoothened (SMO), a key component of the Hedgehog signaling pathway.[4][5][6][7]
Kinase Inhibition Profile
The kinase selectivity of Glesatinib has been extensively characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nmol/L) | Assay Type |
| MET (Wild-Type) | 19 | Enzyme-based kinase assay |
| MET (D1228N mutant) | 28 | Enzymatic assay |
| MET (Y1230C mutant) | 22 | Enzymatic assay |
| MET (Y1230H mutant) | 25 | Enzymatic assay |
| AXL | < 75 | Biochemical/Cellular assays |
| MERTK | < 75 | Biochemical/Cellular assays |
| PDGFR family | < 75 | Biochemical/Cellular assays |
| VEGFR2 | 172 | Biochemical/Cellular assays |
| SMO | Not specified | Dual inhibitor |
Downstream Signaling Pathways
By inhibiting its primary targets, MET and AXL, Glesatinib effectively abrogates downstream signaling pathways critical for cancer cell survival and proliferation.[1][2] The principal pathways affected are the PI3K/Akt/mTOR and RAS/MAPK/ERK cascades.[1][8]
Experimental Protocols
The characterization of Glesatinib's activity relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of Glesatinib to inhibit the activity of a purified kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, MnCl2).[3]
-
Compound Incubation: Glesatinib, at various concentrations, is added to the reaction mixture and incubated to allow for binding to the kinase.[3]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[3]
-
Reaction Incubation: The reaction proceeds for a defined period at a controlled temperature (e.g., 30°C).[3]
-
Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified by measuring the incorporation of the radiolabel using a scintillation counter or phosphorimager.[3]
-
Data Analysis: The percentage of kinase inhibition is calculated for each Glesatinib concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[3]
Cellular Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[3]
Methodology:
-
Cell Seeding: Tumor cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with a serial dilution of Glesatinib or a vehicle control (e.g., DMSO).[3]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[3]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[3]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis, followed by a short incubation at room temperature to stabilize the luminescent signal.[2]
-
Data Acquisition: Luminescence is measured using a plate-reading luminometer.[2]
-
Data Analysis: The percentage of cell growth inhibition is calculated for each Glesatinib concentration, and the IC50 value is determined.[3]
Downstream Signaling Analysis (Western Blot)
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of MET and AXL.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of Glesatinib for a specified time. For ligand-stimulated phosphorylation, cells may be serum-starved prior to treatment and then stimulated with a ligand like HGF.[1][9] The cells are then lysed in a buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a suitable protein assay, such as the BCA assay.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-Akt, Akt, p-ERK, ERK).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of Glesatinib on protein phosphorylation.
Conclusion
Glesatinib is a spectrum-selective kinase inhibitor with potent activity against MET, AXL, and MERTK.[3][10] Its mechanism of action involves the inhibition of key downstream signaling pathways, leading to reduced tumor cell proliferation and survival.[3] The data presented in this guide, derived from a range of biochemical and cellular assays, provide a comprehensive overview of Glesatinib's target profile and kinase selectivity for researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Downstream Signaling Pathways of MGCD-265: Targeting Erk, Akt, and Stat3
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGCD-265, also known as glesatinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant potential in oncology. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound, with a specific focus on the Erk, Akt, and Stat3 signaling cascades. By primarily targeting the c-Met and Tie2 receptor tyrosine kinases, this compound effectively attenuates these critical pathways involved in tumor cell proliferation, survival, and angiogenesis. This guide consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows to support further research and development efforts.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary targets include c-Met (hepatocyte growth factor receptor) and Tie2 (angiopoietin receptor), both of which are key drivers of oncogenesis and angiogenesis.[1] Dysregulation of these RTKs is implicated in the progression of various solid tumors, making them attractive targets for therapeutic intervention. This compound has demonstrated inhibitory activity against a range of other kinases, including VEGFRs and Ron, highlighting its broad-spectrum anti-cancer potential.
Core Mechanism of Action: Inhibition of Upstream RTKs
The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domains of c-Met and Tie2. This prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.
c-Met Inhibition
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the Ras/Raf/MEK/Erk (MAPK), PI3K/Akt/mTOR, and JAK/Stat pathways. By inhibiting c-Met phosphorylation, this compound effectively blocks these downstream signals.
Tie2 Inhibition
The Tie2 receptor is crucial for angiogenesis and vascular stability. Its activation by angiopoietins initiates signaling through the PI3K/Akt pathway, promoting endothelial cell survival and migration. This compound's inhibition of Tie2 phosphorylation disrupts these pro-angiogenic signals.
Downstream Signaling Pathways Modulated by this compound
The therapeutic efficacy of this compound is largely attributed to its ability to suppress the Erk, Akt, and Stat3 signaling pathways, which are downstream of its primary targets. In serum-starved MKN45 gastric cancer cells, this compound at concentrations ranging from 40 nM to 5 μM has been shown to effectively inhibit the phosphorylation of c-Met and its downstream effectors, including Erk, Akt, and Stat3.[1]
The Erk (MAPK) Pathway
The Ras/Raf/MEK/Erk pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers. This compound, by inhibiting c-Met, prevents the activation of Ras and the subsequent phosphorylation cascade, leading to a reduction in phosphorylated Erk (p-Erk).
The Akt (PI3K/Akt/mTOR) Pathway
The PI3K/Akt pathway is a key regulator of cell survival, growth, and metabolism. It is activated downstream of both c-Met and Tie2. Inhibition of these receptors by this compound leads to a decrease in the phosphorylation of Akt (p-Akt), thereby promoting apoptosis and inhibiting cell proliferation.
The Stat3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell survival, proliferation, and invasion. It is activated downstream of c-Met through JAK-mediated phosphorylation. By blocking c-Met activation, this compound prevents the phosphorylation of Stat3 (p-Stat3), leading to the downregulation of its target genes.
Quantitative Data on this compound Activity
| Target | IC50 (nM) | Cell Line/Assay Conditions |
| c-Met | 1 | In vitro kinase assay |
| VEGFR1 | 3 | In vitro kinase assay |
| VEGFR2 | 3 | In vitro kinase assay |
| VEGFR3 | 4 | In vitro kinase assay |
| Ron | 2 | In vitro kinase assay |
| Tie2 | - | Potent inhibition observed, specific IC50 not stated |
| Downstream Effect | Effective Concentration | Cell Line/Assay Conditions |
| p-Erk, p-Akt, p-Stat3 Inhibition | 40 nM - 5 µM | Serum-starved MKN45 cells |
Table 1: In vitro inhibitory activity of this compound against various receptor tyrosine kinases and downstream signaling pathways.
| Cell Line | Cancer Type | IC50 (nM) |
| MKN45 | Gastric Cancer | 6 - 30 |
| MNNG-HOS | Osteosarcoma | 6 - 30 |
| SNU-5 | Gastric Cancer | 6 - 30 |
| HCT116 | Colorectal Carcinoma | 1,000 - 3,000 |
| MDA-MB-231 | Breast Cancer | 1,000 - 3,000 |
Table 2: Cell proliferation inhibition by this compound in various cancer cell lines.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on the Erk, Akt, and Stat3 signaling pathways. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Lines: MKN45 (gastric carcinoma), a cell line with c-Met amplification, is a suitable model. Other cell lines with demonstrated c-Met or Tie2 pathway activation can also be used.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. For experiments assessing downstream signaling, serum-starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 2, 6, 24 hours).
Western Blot Analysis for Erk, Akt, and Stat3 Phosphorylation
-
Cell Lysis: Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)
-
Rabbit anti-Erk1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-Stat3 (Tyr705)
-
Rabbit anti-Stat3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Visualizing Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits c-Met and Tie2, blocking Erk, Akt, and Stat3 pathways.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound's effect on protein phosphorylation.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor that effectively suppresses the pro-tumorigenic Erk, Akt, and Stat3 signaling pathways through the inhibition of c-Met and Tie2. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should aim to delineate the precise dose-dependent effects on these downstream signaling molecules to better understand its mechanism of action and to identify predictive biomarkers for clinical response.
References
The Role of MGCD-265 in MET-Driven Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MET signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis. This has established the MET receptor tyrosine kinase as a key therapeutic target. MGCD-265 (also known as glesatinib) is a multi-targeted tyrosine kinase inhibitor with potent activity against MET, as well as other receptor tyrosine kinases involved in tumor angiogenesis such as VEGFR1, VEGFR2, VEGFR3, Ron, and Tie-2.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical data on this compound in MET-driven cancer models, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.
Introduction to this compound and MET-Driven Cancers
Uncontrolled activation of the c-Met receptor, through genetic alterations such as amplification, mutations (e.g., MET exon 14 skipping), or overexpression of its ligand, hepatocyte growth factor (HGF), is a significant driver of tumorigenesis and is associated with poor prognosis in cancers like non-small cell lung cancer (NSCLC).[3][4][5] this compound is an orally bioavailable, ATP-competitive small molecule inhibitor designed to target the MET signaling pathway.[1] Its multi-targeted profile, inhibiting both MET and key angiogenic receptors, suggests a dual mechanism of action by directly suppressing tumor cell proliferation and survival while also disrupting the tumor's blood supply.[3][4]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the MET kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of MET phosphorylation disrupts key cellular processes that are hallmarks of cancer.
Inhibition of MET Signaling Pathway
Upon activation by its ligand HGF, the MET receptor dimerizes and autophosphorylates on key tyrosine residues, creating docking sites for various downstream signaling molecules. This leads to the activation of several intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion. This compound effectively blocks the initial phosphorylation of MET, thereby inhibiting these downstream signaling events.[1]
Preclinical Efficacy of this compound in MET-Driven Cancer Models
The anti-tumor activity of this compound has been extensively evaluated in a range of preclinical models, including in vitro cell-based assays and in vivo xenograft studies.
In Vitro Studies
This compound has demonstrated potent and selective inhibition of proliferation in MET-dependent cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Assays | |||
| MET | Kinase Inhibition | 1 | [1] |
| MET (Y1235D mutant) | Kinase Inhibition | 1-7 | [1] |
| MET (M1250T mutant) | Kinase Inhibition | 1-7 | [1] |
| VEGFR1 | Kinase Inhibition | 3 | [1] |
| VEGFR2 | Kinase Inhibition | 3 | [1] |
| VEGFR3 | Kinase Inhibition | 4 | [1] |
| Ron | Kinase Inhibition | 2 | [1] |
| Tie2 | Kinase Inhibition | 1-7 | [1] |
| Cell Proliferation Assays | |||
| MKN45 (gastric, MET amplified) | Cell Proliferation (MTT) | 6-30 | [1] |
| MNNG-HOS (osteosarcoma) | Cell Proliferation (MTT) | 6-30 | [1] |
| SNU-5 (gastric) | Cell Proliferation (MTT) | 6-30 | [1] |
| HCT116 (colorectal, non-MET driven) | Cell Proliferation (MTT) | 1000-3000 | [1] |
| MDA-MB-231 (breast, non-MET driven) | Cell Proliferation (MTT) | 1000-3000 | [1] |
| H1299 (NSCLC) | Cell Proliferation | 80 |
Cell Proliferation (MTT) Assay:
A colorimetric assay to assess cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][6][7]
Western Blot Analysis of MET Signaling:
To assess the inhibition of MET phosphorylation and downstream signaling.
-
Cell Treatment: Treat serum-starved cells with this compound for a specified time, followed by stimulation with HGF.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-MET, total MET, phospho-Akt, total Akt, phospho-Erk, and total Erk, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
This compound has demonstrated significant anti-tumor activity in various MET-driven xenograft models.
| Cell Line | Cancer Type | MET Alteration | Mouse Strain | This compound Dose (oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MKN45 | Gastric Carcinoma | MET Amplification | Not Specified | 20-60 mg/kg | Not Specified | Inhibition of tumor growth | [1] |
| Hs746T | Gastric Carcinoma | MET Amplification, METex14 del | NOD/SCID | 60 mg/kg daily | 11-32 days | Complete Regression | [3][8] |
| LU2503 (PDX) | NSCLC | METex14 del | Not Specified | 60 mg/kg daily | ~2-4.5 weeks | Marked Regression | [8] |
| LU5381 (PDX) | NSCLC | METex14 del | Not Specified | 60 mg/kg daily | ~2-4.5 weeks | Marked Regression | [8] |
Xenograft Tumor Model Establishment and Drug Treatment:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel®.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and control groups. Administer this compound orally at the indicated doses.
-
Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., phospho-MET levels by Western blot or immunohistochemistry).[3][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. NCT02544633 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Glesatinib and AXL Receptor Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glesatinib (B1671580) (MGCD265) is a spectrum-selective, orally bioavailable small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs), with potent activity against both MET and AXL.[1][2] The dysregulation of the AXL signaling pathway is a significant factor in tumor progression, metastasis, and the development of therapeutic resistance in a variety of cancers.[3] This technical guide provides an in-depth overview of Glesatinib's mechanism of action with a specific focus on AXL inhibition, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: AXL Inhibition
AXL, a member of the TAM (Tyro3, AXL, MerTK) family of RTKs, is activated by its ligand, growth arrest-specific 6 (Gas6).[3] This activation initiates a signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are fundamental for cell survival, proliferation, migration, and invasion.[3][4] Glesatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of AXL. This action prevents the autophosphorylation and subsequent activation of the receptor, effectively disrupting these oncogenic signaling networks.[1][3]
The inhibition of AXL by Glesatinib presents a dual-pronged therapeutic strategy. It can target a primary oncogenic driver in tumors dependent on AXL signaling and can also address a key mechanism of resistance to other targeted therapies.[1]
Quantitative Data Presentation
The anti-tumor activity of Glesatinib has been quantified in various preclinical and clinical studies. The following tables summarize key data related to its efficacy.
Table 1: In Vitro Inhibitory Activity of Glesatinib
| Target/Cell Line | Genetic Alteration | IC50 (nmol/L) | Assay Type | Reference |
| MET (Wild-Type) | - | 19 | Enzymatic | [5][6] |
| MET (D1228N) | Resistance Mutation | 28 | Enzymatic | [6] |
| MET (Y1230C) | Resistance Mutation | 22 | Enzymatic | [6] |
| MET (Y1230H) | Resistance Mutation | 25 | Enzymatic | [6] |
| NCI-H441 | MET amplification (low-level) | Concentration-dependent inhibition observed | Cell Viability (CellTiter Glo) | [7] |
| NCI-H596 | MET exon 14 deletion | Concentration-dependent inhibition observed | Cell Viability (CellTiter Glo) | [7] |
| Hs746T | MET exon 14 deletion & amplification | Concentration-dependent inhibition observed | Cell Viability (CellTiter Glo) | [7] |
| NCI-H1299 | - | 80 (0.08 µM) | Cell Viability (MTT) | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Glesatinib in Patient-Derived Xenograft (PDX) Models
| PDX Model | MET Alteration | Glesatinib Dose | Treatment Duration | Outcome | Reference |
| LU2503 | METex14 del | 60 mg/kg, once daily, oral | 2 weeks | Marked tumor regression | [9] |
| METex14 del with Y1230H mutation | METex14 del, Y1230H | Not specified | Not specified | Marked tumor regression | [6] |
Table 3: Clinical Efficacy of Glesatinib in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | Primary Endpoint | Result | Reference |
| MET activating mutations (tumor testing) | Objective Response Rate (ORR) | 10.7% | [10] |
| MET activating mutations (ctDNA testing) | Objective Response Rate (ORR) | 25.0% | [10] |
| MET amplification (tumor testing) | Objective Response Rate (ORR) | 15.0% | [10] |
| Overall Population | Median Progression-Free Survival | 4.0 months | [10] |
| Overall Population | Median Overall Survival | 7.0 months | [10] |
Signaling Pathway and Experimental Workflow Visualizations
AXL Signaling Pathway and Glesatinib Inhibition
Caption: Glesatinib inhibits AXL receptor activation and downstream signaling pathways.
Experimental Workflow: In Vivo Efficacy Assessment in PDX Models
Caption: Workflow for Patient-Derived Xenograft (PDX) model efficacy studies.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol outlines the determination of Glesatinib's IC50 value in adherent cancer cell lines using the MTT assay, which measures metabolic activity as an indicator of cell viability.[8]
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
Glesatinib
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Glesatinib in DMSO. Create a serial dilution of Glesatinib in a complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest Glesatinib concentration).
-
Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of Glesatinib and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the Glesatinib concentration and use non-linear regression analysis to determine the IC50 value.[8]
Protocol 2: Western Blot for AXL Phosphorylation
This protocol is for assessing the inhibition of AXL phosphorylation by Glesatinib in cancer cells.
Materials:
-
Cancer cell line expressing AXL
-
Complete growth medium
-
Glesatinib
-
Gas6 ligand (optional, for stimulated conditions)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of Glesatinib for a specified time. If studying ligand-induced phosphorylation, serum-starve the cells before adding Gas6 with or without Glesatinib.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total AXL and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 3: Patient-Derived Xenograft (PDX) Model Efficacy Study
This protocol describes the administration of Glesatinib to tumor-bearing mice and the assessment of its anti-tumor efficacy.[9]
Materials:
-
Established PDX model in immunodeficient mice
-
Glesatinib
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
-
Animal scale
Procedure:
-
Tumor Implantation and Growth: Implant tumor fragments from a PDX line subcutaneously into immunodeficient mice.[9]
-
Randomization: Once tumors reach a predetermined average volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[5]
-
Dosing: Prepare Glesatinib in a suitable vehicle and administer it daily by oral gavage at the specified dose (e.g., 60 mg/kg). The control group receives the vehicle alone.[5][9]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).[12]
-
Endpoints: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.[5]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be collected for pharmacodynamic analysis, such as Western blotting for target inhibition.[12]
Conclusion
Glesatinib is a potent dual inhibitor of MET and AXL with demonstrated anti-tumor activity in preclinical models and clinical trials, particularly in cancers with MET alterations.[1][5][10] Its ability to inhibit the AXL signaling pathway provides a mechanism to address both primary oncogenic drivers and acquired resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Glesatinib and the role of AXL inhibition in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In Vitro Apoptosis Induction by MGCD-265: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGCD-265, also known as glesatinib, is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against c-Met, VEGFR1/2/3, Ron, and Tie-2. Preclinical studies have indicated its potential to induce apoptosis in various cancer cell lines, particularly those with dysregulated c-Met signaling. This document provides a technical overview of the in vitro apoptotic effects of this compound, based on currently available public domain data. However, a comprehensive in-depth guide with detailed quantitative data and specific experimental protocols from primary preclinical research on apoptosis induction by this compound is not feasible at this time due to the limited availability of such specific data in the public sphere.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. Its primary targets include the c-Met receptor, Vascular Endothelial Growth Factor Receptors (VEGFRs), Ron, and Tie-2. By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell survival, proliferation, and angiogenesis. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in susceptible cancer cells.
Signaling Pathways Modulated by this compound
The induction of apoptosis by this compound is a consequence of its inhibitory effect on key pro-survival signaling cascades. The primary pathway targeted is the c-Met signaling axis. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor would normally activate downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which promote cell growth and survival. This compound's inhibition of c-Met phosphorylation prevents the activation of these critical survival pathways.
Data on In Vitro Apoptosis Induction
While it is established that this compound induces apoptosis, specific quantitative data from publicly available primary research articles is scarce. The following table summarizes the general findings. A detailed table with specific percentages of apoptotic cells at various concentrations and time points would require access to dedicated preclinical study reports.
| Cell Line | Cancer Type | Key Findings on Apoptosis | Data Source Availability |
| MKN45 | Gastric Cancer | Induction of apoptosis has been noted. | Limited quantitative data in public domain. |
| Various NSCLC lines | Non-Small Cell Lung Cancer | Apoptosis induction is a presumed mechanism of action contributing to anti-tumor activity. | Primarily clinical trial data; limited in vitro apoptosis specifics. |
Experimental Protocols for Apoptosis Detection
Standard methodologies are employed to assess apoptosis in response to drug treatment. The following are general protocols for key assays used in the in vitro evaluation of apoptosis. Specific parameters for this compound treatment (e.g., concentrations, incubation times) would be detailed in specific study protocols, which are not currently available.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a common method to quantify the percentage of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
General Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population is typically differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Principle: Apoptosis is often mediated by a cascade of enzymes called caspases. Initiator caspases activate executioner caspases, such as caspase-3, which then cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. The Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2), also plays a crucial role in regulating apoptosis. An increased Bax/Bcl-2 ratio is often indicative of apoptosis.
General Procedure:
-
Cell Lysis: After treatment with this compound, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that has been shown to have anti-tumor activity, in part through the induction of apoptosis. Its mechanism of action involves the inhibition of key survival signaling pathways, most notably the c-Met pathway. While the qualitative apoptotic effects of this compound are acknowledged, a detailed quantitative analysis and specific experimental protocols from publicly accessible primary research are currently limited. Further publication of dedicated preclinical studies would be necessary to construct a more comprehensive technical guide on the in vitro apoptotic induction by this compound.
Glesatinib (MGCD-265): A Technical Whitepaper on its Discovery and Development as a Spectrum-Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glesatinib (B1671580) (formerly MGCD-265) is an orally bioavailable, small-molecule, spectrum-selective tyrosine kinase inhibitor that has undergone significant preclinical and clinical investigation. Developed to target key oncogenic drivers, glesatinib's primary mechanism of action involves the inhibition of the MET and AXL receptor tyrosine kinases. Dysregulation of these signaling pathways is implicated in the tumorigenesis and progression of various solid tumors, most notably non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of glesatinib, with a focus on its pharmacological profile, key experimental data, and methodologies.
Introduction: The Rationale for Targeting MET and AXL
The Mesenchymal-Epithelial Transition (MET) factor and AXL receptor tyrosine kinases are critical mediators of cell growth, survival, motility, and invasion. Aberrant activation of these pathways, through genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a known driver of oncogenesis and is associated with poor prognosis in several cancers. Glesatinib was developed as a potent, ATP-competitive inhibitor to target these pathways.
Mechanism of Action
Glesatinib is a multi-targeted kinase inhibitor, demonstrating potent inhibition against MET, AXL, and other related kinases. It exhibits a Type II binding mode to the MET kinase, binding to the inactive "DFG-out" conformation. This is a significant feature, as it allows glesatinib to be effective against certain mutations within the MET activation loop that confer
MGCD-265 as a multi-targeted tyrosine kinase inhibitor
An In-Depth Technical Guide to MGCD-265 (Glesatinib): A Multi-Targeted Tyrosine Kinase Inhibitor
Executive Summary
This compound, also known as Glesatinib, is an orally bioavailable, ATP-competitive small molecule that functions as a multi-targeted tyrosine kinase inhibitor.[1][2] Developed to target key pathways in tumor growth, angiogenesis, and metastasis, this compound potently inhibits a specific spectrum of receptor tyrosine kinases (RTKs). Its primary targets include the mesenchymal-epithelial transition factor (c-Met), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Ron, and Tie-2.[1][3][4][5] Additionally, it has shown inhibitory activity against AXL and the Smoothened (Smo) receptor.[6][7][8] This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, inhibitory activity, experimental protocols, and clinical development landscape.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of several critical RTKs, thereby inhibiting their phosphorylation and subsequent downstream signaling.[1][9] The dysregulation of these signaling pathways is a known driver in the initiation and progression of various human cancers.[4][9]
Primary Kinase Targets
The principal targets of this compound are central to processes of cell proliferation, survival, and angiogenesis:
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met activation, through mutation, amplification, or overexpression, promotes tumor growth, invasion, and metastasis.[9]
-
VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): These receptors are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][5]
-
Ron (Recepteur d'Origine Nantaise): A member of the Met family, Ron activation is implicated in tumor cell scattering, invasion, and survival.[1][4]
-
Tie-2 (Tek Angiopoietin Receptor): This kinase plays a crucial role in vascular stability and angiogenesis.[1][4][10]
-
AXL: Overexpression and activation of AXL are associated with tumor progression and resistance to other targeted therapies.[7][9]
Inhibition of Downstream Signaling
By inhibiting these primary kinases, this compound effectively blocks their downstream signaling cascades. In c-Met-driven cancer cells, this compound has been shown to inhibit the phosphorylation of c-Met and subsequently suppress the activation of key pathways including Erk, Akt, Stat3, and Fak.[1] This disruption leads to decreased cell proliferation and the induction of apoptosis.[1] Furthermore, its anti-angiogenic properties are demonstrated by the downregulation of genes such as VEGF and IL-8 in in vivo models.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. altmeyers.org [altmeyers.org]
- 3. ChemGood [chemgood.com]
- 4. abmole.com [abmole.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. adooq.com [adooq.com]
An In-Depth Technical Guide to the Binding Affinity and Inhibitory Action of MGCD-265 on c-Met and VEGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of MGCD-265, a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. The focus of this document is on its binding affinity and inhibitory effects on the c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Detailed experimental protocols and visual representations of the relevant signaling pathways are provided to support further research and development.
Quantitative Binding Affinity of this compound
This compound is an ATP-competitive inhibitor that demonstrates potent, low nanomolar inhibitory activity against c-Met and all three VEGFR isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against these key receptor tyrosine kinases.
| Target Kinase | IC50 (nM) |
| c-Met | 1[1] |
| VEGFR1 | 3[1] |
| VEGFR2 | 3[1] |
| VEGFR3 | 4[1] |
Table 1: Summary of this compound IC50 values for c-Met and VEGFR isoforms.
An analog of this compound has also been reported to inhibit c-Met and VEGFR2 with IC50 values of 29 nM and 10 nM, respectively.[2] this compound also exhibits inhibitory activity against other tyrosine kinases, including Ron and Tie2.[1][3]
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified c-Met and VEGFR kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified, recombinant human c-Met, VEGFR1, VEGFR2, or VEGFR3 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Reaction Setup: In a microplate well, combine the kinase assay buffer, the respective purified kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of c-Met and VEGFR2 in a cellular context using Western blot analysis.
Materials:
-
Human cancer cell line with known c-Met or VEGFR expression (e.g., MKN45 for c-Met, HUVECs for VEGFR2)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Hepatocyte Growth Factor (HGF) or Vascular Endothelial Growth Factor (VEGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and antibodies for downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Serum-starve the cells for several hours before treatment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with HGF (for c-Met) or VEGF (for VEGFR2) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using ECL reagents and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein to determine the extent of inhibition by this compound.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[4]
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
VEGFR Signaling Pathway
VEGF receptors, particularly VEGFR2, are critical mediators of angiogenesis. Binding of VEGF ligands to VEGFRs initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like this compound, from initial biochemical screening to cellular and in vivo analysis.
Caption: General experimental workflow for the evaluation of a kinase inhibitor.
References
Methodological & Application
Application Notes and Protocols: MGCD-265 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGCD-265, also known as Glesatinib (B1671580), is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potential antineoplastic activity.[1][2] It targets several receptor tyrosine kinases (RTKs) including c-Met, vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), Ron, and Tie2.[3][4] By inhibiting these pathways, this compound can suppress tumor growth, angiogenesis, and metastasis.[2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases.[3] Its primary targets include the c-Met receptor, as well as VEGFR1/2/3, Ron, and Tie2.[3] The aberrant activation of these signaling pathways is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[5] In preclinical studies, this compound has demonstrated nanomolar potency in enzymatic and cellular assays and has shown significant tumor growth inhibition in a range of xenograft models. Inhibition of these kinases by this compound leads to the disruption of downstream signaling cascades, including the Erk, Akt, Stat3, and Fak pathways, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[3]
Signaling Pathway
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling and cellular proliferation while inducing apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| MKN45 | Gastric Carcinoma (c-Met driven) | 6 nM - 30 nM | MTT | [3] |
| MNNG-HOS | Osteosarcoma (c-Met driven) | 6 nM - 30 nM | MTT | [3] |
| SNU-5 | Gastric Carcinoma (c-Met driven) | 6 nM - 30 nM | MTT | [3] |
| HCT116 | Colorectal Carcinoma | 1 µM - 3 µM | MTT | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 1 µM - 3 µM | MTT | [3] |
| H1299 | Non-Small Cell Lung Cancer | 0.08 µM | Not Specified | [6] |
| Sf9 cells | Insect Cells (expressing VEGFR2) | 0.01 µM | Functional | [3] |
| 293T cells | Human Embryonic Kidney (expressing TPR-fused Met) | 0.05 µM | ELISA | [3] |
Experimental Protocols
Two common methods for assessing cell viability in response to this compound treatment are the MTT assay and the ATP-based luminescence assay (e.g., CellTiter-Glo®).
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7]
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 2 to 10-fold serial dilution to cover a broad concentration range (e.g., from 1 nM to 10 µM).
-
Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug dilutions) and untreated cells (medium only).
-
Incubation: Incubate the plate for 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value.
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[8]
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Workflow Diagram:
Caption: Workflow for the ATP-based cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Cell Treatment: Add the this compound dilutions to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of the ATP-based assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).[7]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
The provided protocols offer robust methods for evaluating the in vitro efficacy of this compound. The choice between the MTT and ATP-based assays may depend on the specific cell line, experimental goals, and available equipment. It is recommended to perform these assays with appropriate controls and replicates to ensure data accuracy and reproducibility. The IC50 values obtained will be crucial for further preclinical and clinical development of this compound as a potential cancer therapeutic.
References
- 1. ChemGood [chemgood.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Application Notes and Protocols for Glesatinib IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glesatinib (formerly MGCD265) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include c-MET (mesenchymal-epithelial transition factor) and AXL, as well as the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1][2] Dysregulation of these pathways is implicated in the proliferation, survival, invasion, and metastasis of various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1] Glesatinib's ability to simultaneously inhibit these critical pathways makes it a promising candidate for cancer therapy.[1] The determination of its half-maximal inhibitory concentration (IC50) is a crucial first step in assessing its potency and selectivity against different cancer cell types.[1]
Data Presentation: Glesatinib IC50 Values
Table 1: Glesatinib IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Genetic Alteration | IC50 (µM) |
| NCI-H1299 | - | 0.08[1][3] |
| NCI-H441 | MET amplification (low-level) | Showed concentration-dependent inhibition[1][4] |
| NCI-H596 | MET exon 14 deletion | Showed concentration-dependent inhibition[1][4] |
| Hs746T | MET exon 14 deletion and amplification | Showed concentration-dependent inhibition[1][4] |
Table 2: Glesatinib IC50 Values in P-glycoprotein (P-gp) Overexpressing Cancer Cell Lines
| Cell Line | Parental Cell Line | IC50 (µM) |
| KB-C2 | KB-3-1 | 5-10[1][5] |
| SW620/Ad300 | SW620 | 5-10[1][5] |
| HEK293/ABCB1 | HEK293 | 5-10[1][5] |
Signaling Pathway Targeted by Glesatinib
Glesatinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, survival, and angiogenesis.
Caption: Glesatinib inhibits the c-MET, AXL, and SMO signaling pathways.[1]
Experimental Protocols
Protocol 1: Determination of Glesatinib IC50 using MTT Assay
This protocol outlines the determination of Glesatinib's IC50 value in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Glesatinib (powder)[1]
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)[1]
-
Cancer cell line of interest[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]
-
Phosphate-buffered saline (PBS, sterile)[1]
-
Trypsin-EDTA[1]
-
96-well flat-bottom plates[1]
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[1]
-
Multichannel pipette[1]
-
Microplate reader (capable of measuring absorbance at 570 nm)[1]
Procedure:
-
Cell Seeding:
-
Glesatinib Preparation and Treatment:
-
Prepare a stock solution of Glesatinib (e.g., 10 mM) in DMSO.[1]
-
Perform serial dilutions of the Glesatinib stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Glesatinib concentration).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared Glesatinib dilutions and vehicle control to the respective wells in triplicate.[1]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.[1]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[1]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the Glesatinib concentration.[1]
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve. The IC50 is the concentration of Glesatinib that results in 50% inhibition of cell viability.[1]
-
Protocol 2: Determination of Glesatinib IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides an alternative method using a luminescent-based assay that measures ATP levels as an indicator of cell viability.
Materials:
-
Glesatinib stock solution (e.g., 10 mM in DMSO)[6]
-
Selected cancer cell lines[6]
-
Complete cell culture medium[6]
-
Opaque-walled 96-well plates[6]
-
CellTiter-Glo® Reagent[6]
-
Luminometer[6]
Procedure:
-
Cell Seeding:
-
Glesatinib Treatment:
-
Luminescence Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescence values to the untreated control wells.
-
Plot the percentage of viability against the log of Glesatinib concentration to determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of Glesatinib.
Caption: Workflow for determining Glesatinib IC50 using a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Quantitative Western Blot Analysis of MET Phosphorylation Following MGCD-265 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase, plays a pivotal role in cell proliferation, migration, and invasion.[1] Dysregulation of the MET signaling pathway is a key driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1] Upon binding its ligand, hepatocyte growth factor (HGF), MET dimerizes and undergoes autophosphorylation at critical tyrosine residues (Tyr1234/1235) within its kinase domain. This phosphorylation event activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][2]
MGCD-265 is a potent, orally bioavailable small-molecule inhibitor that targets multiple receptor tyrosine kinases, with significant activity against MET.[3][4] By competitively binding to the ATP-binding site of the MET kinase domain, this compound effectively inhibits its autophosphorylation and subsequent downstream signaling.[3] This application note provides a detailed protocol for utilizing Western blot analysis to quantitatively assess the inhibitory effect of this compound on MET phosphorylation in cancer cell lines.
Key Concepts & Signaling Pathway
The MET signaling pathway is a critical regulator of cellular growth and motility. The binding of HGF to the MET receptor initiates a phosphorylation cascade that activates downstream effector proteins. This compound acts as a tyrosine kinase inhibitor, preventing the phosphorylation and subsequent activation of MET.
Experimental Protocol: Western Blot for p-MET
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated MET (p-MET) and total MET levels.
Materials and Reagents
-
Cell Lines: MET-expressing cancer cell lines (e.g., MKN-45, U-87 MG, Hs746T).[1][5]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Recombinant Human HGF: For cell lines requiring ligand stimulation.
-
Lysis Buffer: RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris).[2]
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (Tyr1234/1235) antibody
-
Rabbit or Mouse anti-total MET antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Capable of detecting chemiluminescent signals.
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency.[2] b. For cell lines that require it, serum starve for 2-4 hours prior to treatment.[2] c. Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO). d. If investigating ligand-induced phosphorylation, stimulate cells with HGF for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysate Preparation: a. Aspirate the culture media and wash the cells twice with ice-cold PBS.[1][7] b. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[6] c. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][7] d. Incubate on ice for 30 minutes, vortexing occasionally.[1][2] e. Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1][2]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][2] b. Normalize the protein concentration of all samples with lysis buffer.[1]
-
SDS-PAGE and Protein Transfer: a. Prepare samples by adding 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[8] b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2] c. Run the gel until the dye front reaches the bottom.[2] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][6]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1][6] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[6] b. Incubate the membrane with the primary antibody (e.g., anti-p-MET) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][6] c. Wash the membrane three times for 10 minutes each with TBST.[1][6] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][6] e. Wash the membrane three times for 10 minutes each with TBST.[1][6]
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[1] b. Capture the chemiluminescent signal using an imaging system.[1] c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. To account for loading differences, normalize the p-MET signal to the total MET signal or a loading control (e.g., GAPDH, β-actin).
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured format to allow for easy comparison of the effects of this compound treatment.
Table 1: Dose-Response Effect of this compound on MET Phosphorylation
| This compound Concentration (nM) | p-MET (Normalized Intensity) | Total MET (Normalized Intensity) | p-MET / Total MET Ratio | % Inhibition of p-MET |
| 0 (Vehicle) | 0% | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Table 2: Time-Course Effect of this compound on MET Phosphorylation
| Time (hours) | p-MET (Normalized Intensity) | Total MET (Normalized Intensity) | p-MET / Total MET Ratio | % Inhibition of p-MET |
| 0 | 0% | |||
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 |
Troubleshooting and Considerations
-
No or Weak p-MET Signal: Ensure that phosphatase inhibitors were added fresh to the lysis buffer.[6] If applicable, confirm that cells were properly stimulated with HGF. Verify the primary antibody's specificity and concentration.
-
High Background: Increase the number and duration of washing steps.[2] Optimize the blocking conditions and consider using a lower concentration of primary and secondary antibodies.[2]
-
Inconsistent Loading: Ensure accurate protein quantification and equal loading of samples.[2] Always normalize to a reliable loading control or total protein.[2]
-
Antibody Validation: It is crucial to validate the specificity of the p-MET antibody. This can be achieved by treating lysates with a phosphatase to confirm signal loss or by using cell lines with known MET expression levels.[9][10]
-
Data Reproducibility: To ensure the reliability of the quantitative data, it is essential to perform multiple biological replicates.[1]
By following this detailed protocol, researchers can effectively and quantitatively evaluate the inhibitory activity of this compound on MET phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. The human proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for MGCD-265 (Glesatinib) in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of MGCD-265 (also known as glesatinib), a potent, orally available, multi-targeted tyrosine kinase inhibitor, in preclinical in vivo mouse xenograft studies. This compound targets several receptor tyrosine kinases implicated in cancer progression, including MET, VEGFR, AXL, Ron, and Tie2.
Overview of this compound
This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity in various preclinical cancer models. Its mechanism of action involves the simultaneous inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1] These pathways include the MET signaling cascade, which is often dysregulated in cancer through amplification or mutation, and the VEGF receptor pathways, which are central to angiogenesis.
Quantitative Data Summary
The following tables summarize the reported dosages and their effects in different mouse xenograft models.
Table 1: this compound Dosage and Efficacy in Lung Cancer Xenograft Models
| Xenograft Model | Dosage and Administration | Formulation | Observed Effect | Reference |
| Hs746T (Cell Line-Derived) | 60 mg/kg, once daily, oral gavage | 5% DMSO/45% PEG400/50% saline | Marked regression of medium (400 mm³) and large (1000 mm³) established tumors. Complete regression was observed after 11 days for medium tumors and 32 days for large tumors. | [1] |
| LU2503 (Patient-Derived) | 60 mg/kg, once daily, oral gavage | 5% DMSO/45% PEG400/50% saline | Marked tumor regression. | [1] |
| LU5381 (Patient-Derived) | 60 mg/kg, once daily, oral gavage | 5% DMSO/45% PEG400/50% saline | Marked tumor regression. | [1] |
Table 2: this compound Dosage and Efficacy in Other Cancer Xenograft Models
| Cancer Type | Dosage and Administration | Observed Effect | Reference |
| Prostate, Colorectal, Gastric | 20 mg/kg | Reduced tumor growth. | [2] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound (Glesatinib) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 5% DMSO, 45% PEG400, and 50% saline, calculate the required volumes of each component based on the desired final concentration and total volume.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound stock solution.
-
Add the calculated volume of PEG400 and vortex thoroughly to mix.
-
Add the calculated volume of sterile saline and vortex again until a clear and homogenous solution is obtained.
-
Prepare the formulation fresh daily before administration to the animals.
Mouse Xenograft Model Establishment
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, athymic nude)
-
Cancer cell line of interest (e.g., Hs746T for lung cancer)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
Protocol:
-
Culture the cancer cells to the desired confluency.
-
Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Matrigel can be mixed with the cell suspension at a 1:1 ratio.
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches the desired size for the study (e.g., 400-500 mm³), randomize the mice into treatment and control groups.[1]
In Vivo Dosing and Monitoring
Protocol:
-
Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule (e.g., 60 mg/kg, once daily).[1]
-
Administer the vehicle solution (e.g., 5% DMSO/45% PEG400/50% saline) to the control group using the same route and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity. The 60 mg/kg once daily dose of glesatinib (B1671580) has been reported to be generally well-tolerated with minimal evidence of weight loss.[1]
-
Continue to measure tumor volumes regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases. The diagram below illustrates the key signaling pathways targeted by this compound.
Caption: this compound inhibits multiple RTKs and their downstream pathways.
Gas6/AXL Signaling Pathway
A key target of this compound is the AXL receptor tyrosine kinase. The binding of its ligand, Gas6, to AXL leads to the activation of downstream signaling pathways that promote tumor progression and drug resistance.
Caption: The Gas6/AXL signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the typical workflow for an in vivo mouse xenograft study with this compound.
Caption: A typical workflow for an this compound mouse xenograft study.
References
Application Notes and Protocols for MGCD-265 Stock Solution Preparation
Version: 1.0
Introduction
MGCD-265, also known as Glesatinib, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets the c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a critical role in inhibiting tumor growth, angiogenesis, and metastasis.[1][2][3] Its inhibitory action extends to other receptor tyrosine kinases including Ron and Tie-2.[1][3] In cellular models, this compound has been shown to effectively inhibit the phosphorylation of c-Met and its downstream signaling pathways, such as Erk, Akt, Stat3, and Fak.[1]
Given its hydrophobic nature, proper preparation of a stock solution is crucial for ensuring its stability and efficacy in in-vitro and in-vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.[1][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical and Solubility Data
Accurate data is essential for calculating the required amounts of compound and solvent. The properties of this compound are summarized below. Note that different forms of the compound (e.g., free base vs. hydrochloride salt) may have different molecular weights. It is crucial to use the molecular weight specific to the lot number of the compound being used.
Table 1: Physicochemical Properties of this compound (Glesatinib)
| Property | Value | Source |
|---|---|---|
| Synonyms | Glesatinib, MGCD 265 | [2] |
| Molecular Formula | C₂₆H₂₀FN₅O₂S₂ | [4][5] |
| Molecular Weight | 517.6 g/mol | [1][4] |
| Appearance | Crystalline solid / Solid powder | [2][4] |
| CAS Number | 936694-12-1 |[2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | Up to 104 mg/mL (approx. 200 mM) | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1] Sonication may be required.[6] |
| DMF | 30 mg/mL | |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |[4] |
Safety and Handling Precautions
This compound is a potent compound and should be handled with care. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Hazard Statements:
-
Toxic if swallowed.
-
May cause genetic defects.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If swallowed, immediately call a POISON CENTER or doctor.
Review the Safety Data Sheet (SDS) provided by the supplier for complete safety information before use.
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
Materials:
-
This compound (solid powder, MW: 517.6 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Equipment:
-
Chemical fume hood
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Pre-calculation: Determine the required amount of this compound and DMSO.
-
To prepare 200 µL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.0002 L x 517.6 g/mol x 1000 mg/g = 5.18 mg
-
-
Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh 5.18 mg of this compound powder directly into the vial inside a chemical fume hood.
-
Solubilization: Add 200 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If precipitation or difficulty in dissolving occurs, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber polypropylene tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | Room Temperature | Months | |
| -20°C | 3 years | [2] | |
| DMSO Stock Solution | -20°C | 1 month | [6] |
| | -80°C | 6 months |[6] |
Application in Research: Mechanism of Action and Working Concentrations
This compound inhibits the c-Met signaling pathway, which is crucial for cell proliferation, survival, and migration. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades. This compound acts as an ATP-competitive inhibitor, preventing this phosphorylation and blocking the signal transduction.
Signaling Pathway Diagram:
Caption: this compound inhibits c-Met receptor phosphorylation.
The prepared stock solution can be diluted in cell culture media to achieve the desired final concentration for experiments. It is important to note that the final DMSO concentration in the culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Table 4: Typical Working Concentrations of this compound in Cellular Assays
| Assay Type | Cell Type Context | Concentration Range | Incubation Time | Source |
|---|---|---|---|---|
| Cell Proliferation | c-Met-driven tumor cells | 6 nM – 30 nM | 72 hours | [1] |
| Non-c-Met-driven tumor cells | 1 µM – 3 µM | 72 hours | [1] | |
| c-Met Phosphorylation | Serum-starved MKN45 cells | 40 nM – 5 µM | Varies | [1] |
| Apoptosis Induction | MKN45 cells | 6 nM – 1 µM | 72 hours |[1] |
References
Glesatinib Treatment for MKN45 Cells: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the treatment of the MKN45 gastric cancer cell line with glesatinib (B1671580), a potent MET inhibitor.
Introduction
Glesatinib (also known as MGCD265) is a multi-targeted tyrosine kinase inhibitor with significant activity against the MET receptor tyrosine kinase. The MKN45 cell line, derived from a poorly differentiated human gastric adenocarcinoma, is characterized by the amplification of the MET oncogene, rendering it a valuable model for studying MET-driven cancers and the efficacy of MET-targeted therapies. Preclinical studies have demonstrated that glesatinib can induce tumor regression in MKN45 xenograft models, indicating its potential as a therapeutic agent for MET-amplified gastric cancers.
These application notes provide a summary of effective treatment concentrations, detailed experimental protocols for key assays, and a visualization of the targeted signaling pathway to guide in vitro research.
Data Presentation
While a specific IC50 value for glesatinib in MKN45 cells is not consistently reported across literature, a general effective concentration range for in vitro cell viability and proliferation assays is between 0.01 µM and 10 µM.[1] For mechanistic studies, such as assessing the inhibition of MET phosphorylation, concentrations around 0.1 µM to 1 µM have been shown to be effective in other MET-amplified cell lines.[2][3] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental conditions.
| Parameter | Cell Line | Glesatinib Concentration Range (in vitro) | Key Observations |
| Cell Viability/Proliferation | MKN45 | 0.01 µM - 10 µM (Recommended starting range) | Concentration-dependent inhibition of cell growth is expected.[1] |
| MET Phosphorylation Inhibition | MKN45 | 0.1 µM - 1 µM (Recommended starting range) | Inhibition of MET and downstream signaling molecules (e.g., Akt, ERK) is anticipated.[2] |
| In Vivo Efficacy | MKN45 Xenograft | Not Applicable (for in vitro studies) | Glesatinib treatment leads to tumor regression. |
Experimental Protocols
MKN45 Cell Culture
MKN45 cells are semi-adherent and should be cultured with care to maintain a healthy population.
Materials:
-
MKN45 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MKN45 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Incubate cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Passaging:
-
MKN45 cells grow as a mix of adherent and suspension cells. To passage, first gently shake the flask to dislodge loosely attached cells and collect the medium containing the suspension cells in a 15 mL conical tube.
-
Wash the remaining adherent cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium and combine this with the suspension cells collected earlier.
-
Centrifuge the total cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of glesatinib on the viability of MKN45 cells in a 96-well format.
Materials:
-
MKN45 cells
-
Complete growth medium
-
Glesatinib stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MKN45 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Glesatinib Treatment: Prepare serial dilutions of glesatinib in complete growth medium from the stock solution. A suggested starting range is from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the glesatinib dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for MET Phosphorylation
This protocol is to assess the inhibitory effect of glesatinib on MET phosphorylation.
Materials:
-
MKN45 cells
-
Complete growth medium
-
Glesatinib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed MKN45 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with glesatinib at the desired concentrations (e.g., 0.1 µM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualization of Signaling Pathways and Workflows
References
Application Notes and Protocols for Immunoprecipitation of c-Met in Glesatinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a key driver in cellular signaling pathways that regulate proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of various human cancers.[2][3] Glesatinib (MGCD265) is a potent, orally bioavailable small-molecule inhibitor that targets the c-Met and AXL receptor tyrosine kinases.[4] By competitively inhibiting ATP binding to the kinase domain of c-Met, Glesatinib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4]
This document provides detailed protocols for the immunoprecipitation of c-Met from cells treated with Glesatinib, enabling researchers to investigate the inhibitor's effects on c-Met phosphorylation and its interactions with downstream signaling proteins.
Data Presentation
Quantitative Analysis of Glesatinib Activity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Glesatinib in various non-small cell lung cancer (NSCLC) cell lines and its observed effect on c-Met phosphorylation. This data provides a comparative overview of Glesatinib's potency across different genetic backgrounds.
| Cell Line | Genetic Alteration | IC50 (µM) | Reference |
| NCI-H1299 | - | 0.08 | [1] |
| NCI-H441 | MET amplification (low-level) | Concentration-dependent inhibition observed | [5] |
| NCI-H596 | MET exon 14 deletion | Concentration-dependent inhibition observed | [5] |
| Hs746T | MET exon 14 deletion and amplification | Concentration-dependent inhibition observed | [5] |
| Treatment | Effect on c-Met Phosphorylation | Reference |
| Glesatinib | Concentration-dependent inhibition of c-Met phosphorylation. | [5] |
| Glesatinib (0.1 and 1 µmol/L) | Effective inhibition of MET and Akt phosphorylation. | [5] |
Signaling Pathway and Experimental Workflow Visualization
c-Met Signaling Pathway
The following diagram illustrates the major signaling pathways activated downstream of the c-Met receptor. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins and the activation of cascades such as the RAS/MAPK and PI3K/AKT pathways.[6] Glesatinib acts by inhibiting the initial autophosphorylation of c-Met.
Caption: Glesatinib inhibits the HGF-induced c-Met signaling pathway.
Experimental Workflow for c-Met Immunoprecipitation
This diagram outlines the key steps for the immunoprecipitation of c-Met from Glesatinib-treated cells, followed by Western blot analysis to assess the phosphorylation status of the receptor.
Caption: Workflow for c-Met immunoprecipitation and Western blot analysis.
Experimental Protocols
Cell Culture and Glesatinib Treatment
-
Cell Seeding: Seed cancer cell lines (e.g., NCI-H441, NCI-H596, or Hs746T) in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Glesatinib Preparation: Prepare a stock solution of Glesatinib in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, and 10 µM).
-
Treatment: Replace the culture medium with the Glesatinib-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest Glesatinib concentration used.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
(Optional) HGF Stimulation: For studies investigating the inhibition of ligand-induced phosphorylation, serum-starve the cells for 2-4 hours before Glesatinib treatment. During the last 20-30 minutes of Glesatinib incubation, stimulate the cells with recombinant human HGF (e.g., 50-100 ng/mL).[5]
Cell Lysis
-
Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis, sonicate the samples on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Immunoprecipitation of c-Met
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G agarose (B213101) or magnetic beads to the cell lysate (approximately 20 µL of bead slurry per 1 mg of protein) and incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[7]
-
Antibody Incubation: Add a primary antibody specific for c-Met to the pre-cleared lysate (the optimal antibody concentration should be determined by titration, typically 1-5 µg per 1 mg of protein). Incubate with gentle rotation overnight at 4°C to form the immune complex.[7]
-
Bead Incubation: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture (approximately 30 µL of bead slurry). Incubate with gentle rotation for 2-4 hours at 4°C to capture the immune complex.[8]
-
Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads). Discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[9]
-
Elution: After the final wash, remove all residual buffer. Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Met (e.g., targeting Tyr1234/1235) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.[2]
-
Stripping and Reprobing: To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and reprobed with a primary antibody against total c-Met.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MGCD-265 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MGCD-265, a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor, in cell-based assays. This compound primarily targets the c-Met and Axl receptor tyrosine kinases, playing a crucial role in inhibiting tumor growth, proliferation, and angiogenesis.
Introduction to this compound
This compound, also known as Glesatinib, is a small molecule inhibitor targeting several receptor tyrosine kinases (RTKs) implicated in cancer progression. It potently inhibits c-Met and Axl, as well as Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Ron, and Tie2.[1] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to decreased cell proliferation, migration, and the induction of apoptosis in cancer cells.
Cell Culture Conditions
Successful experiments using this compound rely on the proper maintenance of cancer cell lines. The following table summarizes the recommended cell culture conditions for various cell lines commonly used in this compound studies.
| Cell Line | Description | Base Medium | Serum | Supplements | Incubation Conditions |
| MKN-45 | Human gastric adenocarcinoma | RPMI-1640[2][3][4] | 20% Fetal Bovine Serum (FBS)[2][3] | - | 37°C, 5% CO2 |
| MNNG-HOS | Human osteosarcoma | MEM[1][5][6] | 10% FBS[5][6] | Non-Essential Amino Acids (NEAA)[1][6] | 37°C, 5% CO2 |
| SNU-5 | Human gastric carcinoma | Iscove's Modified Dulbecco's Medium (IMDM) | 20% FBS[7] | - | 37°C, 5% CO2 |
| HCT116 | Human colorectal carcinoma | McCoy's 5A | 10% FBS | Penicillin/Streptomycin | 37°C, 5% CO2 |
| MDA-MB-231 | Human breast adenocarcinoma | Leibovitz's L-15 or DMEM | 10-15% FBS | 2mM L-Glutamine | 37°C, 0% CO2 (for L-15) or 5% CO2 (for DMEM) |
| U87MG | Human glioblastoma | Eagle's Minimum Essential Medium (EMEM) | 10% FBS | 1% NEAA, 1mM Sodium Pyruvate | 37°C, 5% CO2 |
| A549 | Human lung carcinoma | F-12K or DMEM | 10% FBS | - | 37°C, 5% CO2 |
| H1299 | Human non-small cell lung cancer | RPMI-1640 | 10% FBS | - | 37°C, 5% CO2 |
| DU145 | Human prostate carcinoma | Eagle's Minimum Essential Medium (EMEM) | 10% FBS | 2mM L-Glutamine | 37°C, 5% CO2 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Endothelial Cell Growth Medium | 2% FBS (in complete medium) | Recombinant growth factors, hormones | 37°C, 5% CO2 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of c-Met, Axl, and their downstream signaling proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Axl, anti-Axl, anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on purified kinases.
Materials:
-
Recombinant active kinase (e.g., c-Met, Axl)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound
-
Kinase assay buffer
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for non-radioactive assays, cold ATP)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or ADP produced using an appropriate method (e.g., scintillation counting for radioactive assays, luminescence for ADP-Glo™).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the c-Met and Axl signaling pathways. Upon ligand binding (HGF for c-Met and Gas6 for Axl), these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways such as the RAS/MAPK, PI3K/Akt, and STAT pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Caption: this compound inhibits c-Met and Axl signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in vitro.
Caption: A typical workflow for in vitro evaluation of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases and cell lines.
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| c-Met | 1 | MKN-45 | 6-30 |
| VEGFR1 | 3 | MNNG-HOS | 6-30 |
| VEGFR2 | 3 | SNU-5 | 6-30 |
| VEGFR3 | 4 | HCT116 | 1000-3000 |
| Ron | - | MDA-MB-231 | 1000-3000 |
| Tie2 | - | H1299 | 80 |
| Axl | - | DU145 (scattering) | 80 |
| A549 (migration) | 400 | - | - |
| HUVEC (proliferation) | 6 | - | - |
Note: Some IC50 values for specific kinases were not available in the searched literature and are indicated with "-".
Conclusion
These application notes and protocols provide a comprehensive guide for researchers working with this compound. By following these detailed methodologies and understanding the underlying cellular mechanisms, scientists can effectively investigate the therapeutic potential of this multi-targeted kinase inhibitor in various cancer models. Adherence to proper cell culture techniques and assay procedures is critical for obtaining reliable and reproducible results.
References
- 1. MNNG/HOS Cl #5 [R-1059-D] Cell Complete Medium - Elabscience® [elabscience.com]
- 2. Leibniz Institute DSMZ [dsmz.de]
- 3. MKN45 Cell Line - Creative Biogene [creative-biogene.com]
- 4. MKN-45 Cells [cytion.com]
- 5. innov-research.com [innov-research.com]
- 6. MNNG/HOS Cl #5 [R-1059-D] Cell Complete Medium [procellsystem.com]
- 7. SNU-5 cell line | Ubigene [ubigene.us]
Application Notes and Protocols: Pharmacodynamic Analysis of Glesatinib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glesatinib (MGCD265) is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor targeting MET and AXL, key drivers in non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Dysregulation of the MET and AXL signaling pathways, often through mutations such as MET exon 14 skipping (METex14), is a critical oncogenic driver.[1] Glesatinib's unique Type II binding mode allows it to effectively inhibit both wild-type and mutated MET, including forms resistant to Type I inhibitors.[1] This document provides a detailed overview of the pharmacodynamic effects of Glesatinib in preclinical xenograft models, complete with experimental protocols and data presentation to guide researchers in their study of this compound.
Mechanism of Action
Glesatinib competitively inhibits ATP binding to the catalytic kinase domains of MET and AXL.[1] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades pivotal for tumor growth, survival, invasion, and metastasis.[1] The primary pathways inhibited by Glesatinib include the RAS/MAPK and PI3K/AKT pathways.[1]
Glesatinib Signaling Pathway
Caption: Glesatinib inhibits MET and AXL signaling pathways.
Quantitative Data Summary
The antitumor activity of Glesatinib has been demonstrated in various preclinical xenograft models. The following tables summarize the efficacy of Glesatinib in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 1: Glesatinib Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | MET Alteration | Mouse Strain | Glesatinib Dose (oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Hs746T | Gastric Carcinoma | MET Amplification, METex14 del | NOD/SCID | 60 mg/kg daily | 11-32 days | Complete Regression | [3][4] |
| MKN-45 | Gastric Carcinoma | MET Amplification | Not Specified | 60 mg/kg daily | Not Specified | Regression | [3] |
| H441 | NSCLC | Low-level MET Amplification | Not Specified | Not Specified | Not Specified | Concentration-dependent inhibition of MET phosphorylation and cell viability | [3] |
| H596 | NSCLC | METex14 del | Not Specified | Not Specified | Not Specified | Concentration-dependent inhibition of MET phosphorylation and cell viability | [3] |
Table 2: Glesatinib Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | MET Alteration | Glesatinib Dose (oral) | Treatment Duration | Tumor Response | Reference |
| LU2503 | NSCLC | METex14 del, MET copy gain | 60 mg/kg daily | Not Specified | Marked Regression | [3] |
| LU5381 | NSCLC | METex14 del, MET copy gain | 60 mg/kg daily | 19-28 days | 34% Regression (medium tumors), 72% Regression (large tumors) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacodynamic effects of Glesatinib.
In Vivo Xenograft Efficacy Study
This protocol outlines the general procedure for assessing the antitumor efficacy of Glesatinib in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest (e.g., Hs746T)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Glesatinib
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Dosing gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare Glesatinib formulation in the appropriate vehicle.
-
Administer Glesatinib (e.g., 60 mg/kg) or vehicle control orally via gavage daily.
-
-
Monitoring and Endpoint:
-
Continue treatment for the specified duration (e.g., 2-4.5 weeks).[3]
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis.
-
References
Application Notes and Protocols for Assessing MG-CD-265 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGCD-265, also known as glesatinib, is a multi-targeted tyrosine kinase inhibitor that has shown potential in antineoplastic activities.[1] It primarily targets the c-Met (hepatocyte growth factor receptor) and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting tumor growth, angiogenesis, and metastasis.[1][2][3] this compound binds to and inhibits the phosphorylation of several receptor tyrosine kinases (RTKs), including c-Met, VEGFR1, VEGFR2, VEGFR3, Tek/Tie-2 receptor, and macrophage-stimulating 1 receptor (MST1R or RON).[1][3] Understanding the engagement of this compound with its targets within a cellular context is a critical step in preclinical drug development.
These application notes provide detailed protocols for assessing the target engagement of this compound in cells by measuring the inhibition of c-Met and VEGFR2 phosphorylation. The protocols described are for an In-Cell Western™ (ICW) assay and a traditional Western blot analysis.
Signaling Pathways
To visualize the signaling cascades targeted by this compound, the following diagrams illustrate the c-Met and VEGFR2 pathways.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data.
| Cell Line | Target | Assay Type | Ligand (Concentration) | This compound IC50 (nM) |
| MKN-45 | c-Met | In-Cell Western | HGF (50 ng/mL) | 5 |
| A549 | c-Met | Western Blot | HGF (50 ng/mL) | 15 |
| HUVEC | VEGFR2 | In-Cell Western | VEGF-A (20 ng/mL) | 10 |
| HUVEC | VEGFR2 | Western Blot | VEGF-A (20 ng/mL) | 25 |
Experimental Workflow
The general workflow for assessing this compound target engagement is depicted below.
Caption: Experimental workflow for assessing this compound target engagement.
Experimental Protocols
Protocol 1: In-Cell Western™ (ICW) Assay for c-Met and VEGFR2 Phosphorylation
This protocol describes a high-throughput method to quantify inhibition of receptor phosphorylation in a 96-well plate format.
Materials:
-
Cell Lines: MKN-45 (gastric carcinoma, high c-Met expression), HUVEC (Human Umbilical Vein Endothelial Cells, express VEGFR2).
-
Culture Medium: RPMI-1640 for MKN-45, EGM-2 for HUVEC, with 10% FBS.
-
Reagents: this compound, Recombinant Human HGF, Recombinant Human VEGF-A, 37% Formaldehyde (B43269), Triton™ X-100, Odyssey® Blocking Buffer or equivalent.
-
Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Mouse anti-total-c-Met
-
Mouse anti-total-VEGFR2
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Normalization Stain: A near-infrared DNA stain (e.g., DRAQ5™).
-
Equipment: 96-well clear-bottom plates, multichannel pipette, plate shaker, infrared imaging system (e.g., LI-COR® Odyssey®).
Procedure:
-
Cell Seeding: Seed MKN-45 or HUVEC cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow to adhere overnight.
-
Serum Starvation: Gently replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Ligand Stimulation: Add HGF (final concentration 50 ng/mL for MKN-45) or VEGF-A (final concentration 20 ng/mL for HUVEC) to the appropriate wells.[4] Incubate for 10 minutes at 37°C.[5] Include unstimulated control wells.
-
Fixation and Permeabilization:
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[6]
-
Primary Antibody Incubation: Dilute the primary antibodies (phospho-specific and total protein) in blocking buffer. Add 50 µL of the primary antibody cocktail to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells 4 times with PBS containing 0.1% Tween-20 for 5 minutes each. Dilute the IRDye®-conjugated secondary antibodies and the DNA stain in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the wells 4 times with PBS containing 0.1% Tween-20. After the final wash, remove all residual buffer and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for each channel (phospho-protein, total protein, and DNA stain). Normalize the phospho-protein signal to the total protein signal and/or the DNA stain signal. Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Met and VEGFR2 Phosphorylation
This protocol provides a traditional method to assess the inhibition of receptor phosphorylation.
Materials:
-
Cell Lines and Culture Reagents: As described in Protocol 1.
-
Reagents: this compound, Recombinant Human HGF, Recombinant Human VEGF-A, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, PVDF membrane.
-
Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Rabbit or Mouse anti-total-c-Met
-
Rabbit or Mouse anti-total-VEGFR2
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Equipment: 6-well plates, cell scrapers, centrifuges, SDS-PAGE and Western blot apparatus, chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Perform serum starvation, this compound treatment, and ligand stimulation as described in Protocol 1.
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[5]
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[5] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the phospho-specific antibody and re-probed with antibodies against total c-Met/VEGFR2 and β-Actin/GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal or the loading control. Calculate the percent inhibition of phosphorylation relative to the ligand-stimulated control for each this compound concentration to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
MGCD-265 Technical Support Center: Addressing Aqueous Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MGCD-265 (also known as Glesatinib) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is poorly soluble in aqueous media. Direct solubility in water is very low, and the compound is often cited as "insoluble".[1][2] For practical purposes, consider it to have negligible solubility in neutral aqueous buffers like PBS alone. One source indicates a solubility of 0.16 mg/mL in a 1:5 mixture of DMSO:PBS (pH 7.2).[3] The hydrochloride salt form of Glesatinib is reported to have a slightly higher aqueous solubility of 0.5 mg/mL, though this may require sonication and heating to achieve.[4]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Various suppliers report high solubility in DMSO, with concentrations reaching up to 104 mg/mL.[1] It is reported to be insoluble or only slightly soluble in ethanol.[1]
Q3: How can I prepare a stock solution of this compound?
A3: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. A common stock solution concentration is 10-100 mg/mL. Store this stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q4: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?
A4: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay medium may be above its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Check the tolerance of your specific cell line.
-
Use a surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the solubility of this compound.
-
Prepare a fresh dilution: Always prepare the final aqueous dilution immediately before use.
Q5: What are some established formulation strategies to improve the bioavailability of this compound for in vivo studies?
A5: For in vivo administration, several formulation strategies have been developed to overcome the poor aqueous solubility of this compound. These include:
-
Co-solvent systems: A common approach involves using a mixture of DMSO, PEG300, and a surfactant like Tween® 80, diluted in saline or water.[5]
-
Lipid-based formulations: Suspending this compound in an oil, such as corn oil, with a small amount of DMSO can be used for oral administration.[5]
-
Advanced formulations: In clinical development, more advanced formulations such as micronized tablets and spray-dried dispersions (SDD) have been utilized to enhance oral absorption and bioavailability.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture media | The aqueous solubility of this compound is exceeded. | - Lower the final working concentration of this compound. - Ensure the final DMSO concentration is as high as is tolerable for the cells (typically ≤ 0.5%). - Prepare the final dilution immediately before adding to the cells. - Consider the use of a serum-containing medium, as serum proteins can sometimes help to stabilize poorly soluble compounds. |
| Inconsistent results in biological assays | Precipitation of the compound leading to variable effective concentrations. | - Visually inspect the assay medium for any signs of precipitation before and during the experiment. - Prepare fresh dilutions for each experiment from a reliable DMSO stock. - Vortex the diluted solution thoroughly before adding it to the assay. |
| Difficulty in preparing a homogenous suspension for oral gavage | The compound is not properly wetted or dispersed in the vehicle. | - Use a vehicle containing a suspending agent such as carboxymethylcellulose sodium (CMC-Na). - Sonication or homogenization can be used to achieve a uniform and stable suspension. - Always vortex the suspension immediately before administration to ensure a consistent dose. |
| Low or variable drug exposure in animal studies | Poor absorption due to low solubility in gastrointestinal fluids. | - Utilize a co-solvent or lipid-based formulation as described in the FAQs and Experimental Protocols sections. - Consider using the hydrochloride salt form of Glesatinib, which may have slightly improved aqueous solubility.[4] - For preclinical studies, refer to established in vivo formulation protocols. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes | Reference |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMSO | up to 104 mg/mL (200.92 mM) | Fresh, anhydrous DMSO is recommended. | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | - | [3] |
| Glesatinib HCl in Water | 0.5 mg/mL | Requires sonication and heating to 60°C. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | A clear solution can be achieved. | [8] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | A clear solution can be achieved. | [8] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | A clear solution can be achieved. | [8] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing the compound: Accurately weigh out the required amount of this compound (Molecular Weight: ~517.6 g/mol for the free base) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 5.18 mg.
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolving the compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is adapted from commercially available formulation guidelines and is suitable for oral or parenteral administration in animal models.[5][8]
-
Prepare a concentrated DMSO stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final formulation.
-
Add DMSO stock: Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween® 80: Add 50 µL of Tween® 80 and mix until the solution is homogenous.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
-
Use immediately: It is recommended to use this formulation immediately after preparation for optimal results.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Glesatinib hydrochloride - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Glesatinib Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the precipitation of Glesatinib in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Glesatinib and what are its physicochemical properties?
Glesatinib (formerly MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets the c-MET and AXL receptor tyrosine kinases, which are involved in tumor growth and proliferation.[1] Glesatinib is a hydrophobic molecule with high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in aqueous solutions such as water and cell culture media.[2][3]
Q2: Why is my Glesatinib precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like Glesatinib is a common issue when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium.[4] This "crashing out" occurs because the final concentration of Glesatinib exceeds its solubility limit in the aqueous environment of the culture medium, which has a very low percentage of DMSO.[4] Factors contributing to this include the final Glesatinib concentration, the final DMSO concentration, the temperature of the medium, and the dilution method.[4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, the ideal concentration is typically below 0.1%.[5] It is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment where cells are treated with the same final concentration of DMSO as your experimental conditions.[6]
Q4: Can I filter the medium to remove the Glesatinib precipitate?
Filtering the medium to remove the precipitate is not recommended. This action will also remove the precipitated drug, resulting in an unknown and lower final concentration of soluble Glesatinib in your experiment, which will lead to inaccurate and unreliable results.[7] It is always better to address the root cause of the precipitation.[7]
Troubleshooting Guides
Issue: Glesatinib precipitates immediately upon addition to the cell culture medium.
This is a frequent problem when diluting a concentrated DMSO stock into the aqueous medium. Here are the potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration of Glesatinib | The intended working concentration may exceed its solubility limit in the final medium. Try lowering the final concentration of Glesatinib. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[4] |
| Rapid Dilution | Adding the concentrated DMSO stock directly and quickly to the full volume of media can create localized high concentrations, causing immediate precipitation.[4] Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and thorough mixing.[5][6] |
| Low Temperature of Media | The solubility of many compounds, including Glesatinib, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[4] |
| High Concentration of DMSO Stock | Using a very concentrated stock solution requires a large dilution factor, which can lead to rapid precipitation. Consider preparing an intermediate dilution of your stock solution in DMSO before the final dilution into the medium.[4] |
Issue: Glesatinib solution appears clear initially but forms a precipitate over time in the incubator.
Delayed precipitation can occur due to changes in the medium or the stability of the compound.
| Potential Cause | Recommended Solution |
| pH Shift in Media | Cellular metabolism can lead to the production of acidic byproducts like lactic acid, which can alter the pH of the culture medium over time.[7] A change in pH can affect the solubility of Glesatinib. Ensure your medium is adequately buffered and consider monitoring the pH during long-term experiments.[7] |
| Interaction with Media Components | Components in the serum or other media supplements may interact with Glesatinib, reducing its solubility over time.[5] If using a serum-containing medium, the serum proteins can sometimes help to stabilize the compound.[6] If issues persist, consider testing the stability of Glesatinib in your specific medium (with and without cells) over the time course of your experiment. |
| Evaporation of Media | Evaporation of water from the culture vessel can increase the concentration of all solutes, including Glesatinib, potentially exceeding its solubility limit.[7] Ensure the incubator is properly humidified and that culture plates and flasks are well-sealed.[7] |
| Compound Instability | Glesatinib may degrade over time in the aqueous environment of the cell culture medium at 37°C. For long-term experiments, consider refreshing the medium with freshly prepared Glesatinib at regular intervals. |
Data Presentation
Table 1: Solubility of Glesatinib in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | up to 100 mg/mL | ~161.36 mM | Use of fresh, anhydrous DMSO is highly recommended as absorbed moisture can reduce solubility.[2][3] |
| Ethanol | 1 mg/mL | ~1.61 mM | [2] |
| Water | Insoluble | Insoluble | [2][3] |
Table 2: Reported IC50 Values of Glesatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.08 | [8] |
| KB-C2 | Epidermoid Carcinoma | 5 - 10 | [9] |
| SW620/Ad300 | Colon Cancer | 5 - 10 | [9] |
| HEK293/ABCB1 | Embryonic Kidney | 5 - 10 | [9] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
Protocol 1: Preparation of Glesatinib Stock Solution (10 mM in DMSO)
-
Materials:
-
Glesatinib powder
-
High-quality, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of Glesatinib powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock concentration. It is recommended to prepare a stock solution that is at least 1000 times the final working concentration to keep the final DMSO percentage low.[5]
-
Vortex thoroughly to ensure the Glesatinib is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use, sterile amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
-
Protocol 2: Preparation of Glesatinib Working Solution and Treatment of Cells
-
Materials:
-
10 mM Glesatinib stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Glesatinib stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the Glesatinib stock solution dropwise to the medium. This gradual addition and constant mixing are critical to prevent localized high concentrations and subsequent precipitation.[5]
-
Visually inspect the working solution to ensure it is clear and free of any precipitate.
-
Remove the existing medium from your cultured cells and replace it with the freshly prepared Glesatinib-containing medium.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest Glesatinib concentration used.
-
Visualizations
Caption: A workflow for troubleshooting Glesatinib precipitation.
Caption: Glesatinib inhibits c-MET and AXL signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing MGCD-265 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of MGCD-265 (also known as Glesatinib) to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include c-Met, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Ron, and Tie2, with IC50 values in the low nanomolar range.[1] It has been investigated for its therapeutic potential in various cancers, particularly those with alterations in the MET and AXL pathways.[2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: At concentrations higher than those required for primary target inhibition, this compound can inhibit other kinases. Profiling against a broad kinase panel has shown that at concentrations below 75 nmol/L, this compound also inhibits AXL, MERTK, and the PDGFR family.[2][6] VEGFR2 is the most potently inhibited kinase outside of the primary target group.[2] Additionally, it has been described as a dual inhibitor of c-Met and Smoothened (SMO).[6][7][8]
Q3: How can I determine the optimal concentration of this compound for my experiments to avoid off-target effects?
A3: The optimal concentration will depend on your specific cell type and experimental goals. A good starting point is to use a concentration range that is effective at inhibiting your primary target (e.g., c-Met) but below the IC50 values of known off-targets. We recommend performing a dose-response curve in your specific cell line to determine the lowest effective concentration. Comparing the cytotoxic IC50 with the on-target IC50 can also help identify a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.
Q4: My experimental results are inconsistent. Could this be due to off-target effects?
A4: Yes, inconsistent or unexpected results are often a sign of off-target activity, especially at higher concentrations.[9] These effects can manifest as unexpected cytotoxicity, altered cell morphology, or modulation of signaling pathways unrelated to your primary target. The troubleshooting guide below provides a systematic approach to investigate and mitigate these issues.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to off-target effects when using this compound.
Problem 1: Unexpectedly High Cytotoxicity
You observe significant cell death at concentrations intended to only inhibit the primary target.
Possible Cause: Off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
-
Compare IC50 Values: Refer to the kinase selectivity profile below. Is your working concentration approaching the IC50 of known off-targets that are critical for cell viability in your model system?
-
Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTT assay) to determine the cytotoxic IC50 in your specific cell line. A significant difference between the cytotoxic IC50 and the on-target IC50 suggests off-target toxicity.
-
Use a Structurally Different Inhibitor: If available, use another inhibitor for your primary target that has a different chemical structure and off-target profile. If the high cytotoxicity persists, it may be an on-target effect.
Problem 2: Phenotype Does Not Match Known On-Target Function
The observed cellular phenotype is not consistent with the known biological role of the primary target kinase.
Possible Cause:
-
Inhibition of an off-target kinase is responsible for the observed phenotype.
-
Activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Analyze Downstream Signaling: Use Western blotting to probe the phosphorylation status of key downstream effectors of both your primary target and potential off-targets. This can help you determine which pathways are being modulated at your working concentration.
-
Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype is diminished upon treatment with this compound in the knockdown/knockout cells, it suggests the effect is mediated through that off-target.
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of your primary target into the cells. If the phenotype is not rescued, it is likely an off-target effect.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases. This data can be used to guide the selection of appropriate concentrations for your experiments.
| Target Family | Kinase | IC50 (nmol/L) | Notes |
| Primary Targets | MET | 19 | Potent, ATP-competitive inhibitor.[2][6] |
| VEGFR1 | ~3 | ||
| VEGFR2 | ~3 | ||
| VEGFR3 | ~4 | ||
| Ron | ~2 | ||
| Tie2 | ~7 | ||
| Off-Targets | AXL | < 75 | Member of the TAM (Tyro3, Axl, Mer) family.[2][6] |
| MERTK | < 75 | Member of the TAM (Tyro3, Axl, Mer) family.[2][6] | |
| PDGFR family | < 75 | Platelet-Derived Growth Factor Receptor family.[2][6] | |
| SMO | Not specified | Described as a dual inhibitor of c-MET and Smoothened.[6][7][8] |
Mandatory Visualizations
This compound Signaling Pathway Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing MGCD-265 (Glesatinib)-Induced Cytotoxicity in Normal Cells
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing MGCD-265 (Glesatinib) in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage and understand the cytotoxic effects of this multi-kinase inhibitor on normal (non-cancerous) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Glesatinib, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets include the receptor tyrosine kinases c-MET, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Ron, and Tie2.[1] By inhibiting these kinases, this compound can block key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[2][3]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: The cytotoxic effects of this compound in normal cells are primarily due to its mechanism of action. The signaling pathways it inhibits, such as those mediated by c-MET and VEGFR, are not exclusive to cancer cells but are also crucial for the normal function and survival of various cell types, including epithelial and endothelial cells.[2][4]
-
On-Target Toxicity: Inhibition of c-MET and VEGFR in normal cells can disrupt essential processes like tissue homeostasis, wound repair, and blood vessel maintenance, leading to cell death or dysfunction.[2][4]
-
Off-Target Toxicity: Like many kinase inhibitors, this compound may have additional, less potent inhibitory effects on other kinases that are important for normal cell survival. This can lead to unintended cytotoxicity.
Q3: At what concentrations should I expect to see cytotoxicity in normal cells?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell type. While highly potent against c-Met driven cancer cells (IC50 values in the nanomolar range), concentrations required to induce cytotoxicity in normal cells or non-c-Met driven cancer cells are generally higher (in the micromolar range).[1] Endothelial cells, which rely on VEGFR signaling, may be particularly sensitive. It is crucial to perform a dose-response curve for each specific normal cell line used in your experiments.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses common issues related to this compound cytotoxicity in normal cell lines during in vitro experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in normal control cells at desired effective concentration for cancer cells. | 1. High On-Target Sensitivity: The normal cell line may be highly dependent on a pathway targeted by this compound (e.g., endothelial cells and VEGFR signaling).2. Off-Target Effects: The concentration used may be high enough to inhibit other essential kinases in the normal cells.3. Suboptimal Cell Culture Conditions: Stressed cells due to factors like high confluency, nutrient depletion, or contamination are more susceptible to drug-induced toxicity. | 1. Determine the Therapeutic Window: Perform a detailed dose-response curve for both your cancer and normal cell lines to identify a concentration that maximizes cancer cell inhibition while minimizing normal cell cytotoxicity.[5]2. Reduce Exposure Time: Conduct a time-course experiment to find the shortest incubation time that still yields the desired effect on cancer cells.3. Optimize Culture Conditions: Ensure normal cells are healthy, seeded at an optimal density, and have fresh media prior to treatment. |
| Inconsistent cytotoxicity results between experiments. | 1. Reagent Variability: Inconsistent inhibitor concentration due to improper storage, degradation, or multiple freeze-thaw cycles of the stock solution.2. Experimental Setup Variability: Inconsistencies in cell seeding density, passage number, or treatment duration.[5]3. Assay Performance: Edge effects in multi-well plates or errors in pipetting. | 1. Proper Reagent Handling: Aliquot this compound stock solutions into single-use volumes and store at -80°C. Prepare fresh dilutions for each experiment.[6]2. Standardize Protocols: Use a consistent cell passage number, seeding density, and treatment duration for all experiments.[5]3. Improve Assay Technique: Avoid using the outer wells of assay plates or fill them with sterile media/PBS to maintain humidity. Calibrate pipettes regularly.[6] |
| Difficulty distinguishing between cytotoxic and cytostatic effects. | The chosen assay only measures a single parameter (e.g., metabolic activity via MTT assay), which may not differentiate between cell death and inhibition of proliferation. | Employ Multi-Parametric Assays: Combine a metabolic assay (like MTT) with an assay that measures membrane integrity (like LDH release) or a specific cell death mechanism (like Annexin V for apoptosis).[5] |
Quantitative Data on Kinase Inhibition and Cellular Activity
The following tables summarize the inhibitory activity of this compound against its primary kinase targets and its effect on the proliferation of various cell lines.
Table 1: this compound Kinase Inhibitory Potency
| Target Kinase | IC50 (nM) |
| c-Met | 1 |
| VEGFR1 | 3 |
| VEGFR2 | 3 |
| VEGFR3 | 4 |
| Ron | 2 |
| Tie2 | Not specified, but inhibited |
Data compiled from Selleck Chemicals.[1]
Table 2: this compound Cellular Antiproliferative Activity
| Cell Line | Cancer Type | Key Feature | IC50 |
| MKN45 | Gastric Carcinoma | c-Met driven | 6 - 30 nM |
| MNNG-HOS | Osteosarcoma | c-Met driven | 6 - 30 nM |
| SNU-5 | Gastric Carcinoma | c-Met driven | 6 - 30 nM |
| HCT116 | Colon Carcinoma | Non-c-Met driven | 1 - 3 µM |
| MDA-MB-231 | Breast Adenocarcinoma | Non-c-Met driven | 1 - 3 µM |
| HEK293/ABCB1 | Embryonic Kidney | P-gp overexpressing | ~5 - 10 µM |
Data compiled from Selleck Chemicals and Frontiers in Oncology.[1][7]Note: Data for non-cancerous primary cells is limited. Researchers should establish baseline cytotoxicity in their specific normal cell models. Based on the data for non-c-Met driven and P-gp overexpressing lines, cytotoxicity in many normal cell types may be expected in the low micromolar range.
Visualizing Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound in both normal and cancer cells.
Experimental Workflows
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the metabolic activity of normal cells by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Normal human cell line of interest (e.g., HUVEC, normal human fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range for normal cells is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
Cell lines and this compound as described in Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include positive controls for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature for the time recommended in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and maximum LDH release.
Protocol 3: Co-Culture Cytotoxicity Assay
This protocol is for assessing the differential cytotoxicity of this compound on cancer cells versus normal cells when they are grown together.
Materials:
-
Cancer cell line (e.g., MET-amplified) stably expressing a fluorescent protein (e.g., GFP).
-
Normal cell line (unlabeled).
-
High-content imaging system or fluorescence plate reader.
-
Cytotoxicity dye (e.g., a cell-impermeable DNA dye like Propidium Iodide or a commercial equivalent).
Procedure:
-
Cell Seeding: Seed a mixed population of the fluorescent cancer cells and non-fluorescent normal cells into a 96-well plate at a defined ratio (e.g., 1:1). Allow cells to adhere for 24 hours.
-
Treatment: Treat the co-culture with serial dilutions of this compound as described previously.
-
Staining: At the end of the treatment period, add the cytotoxicity dye to all wells according to the manufacturer's instructions.
-
Imaging and Analysis:
-
Use a high-content imager to count the number of total cells (brightfield), cancer cells (fluorescent signal, e.g., GFP), and dead cells (fluorescent signal from cytotoxicity dye).
-
The number of normal cells can be inferred by subtracting the cancer cell count from the total cell count.
-
The number of dead cancer cells will be those that are positive for both fluorescence signals (e.g., GFP and the red of the cytotoxicity dye).
-
The number of dead normal cells will be those positive only for the cytotoxicity dye.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each cell population (cancer and normal) at each concentration of this compound to determine the selective effect of the compound.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in hypertension and cardiovascular toxicities with vascular endothelial growth factor (VEGF) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Glesatinib in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Glesatinib in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Glesatinib?
Glesatinib (MGCD265) is an orally bioavailable, spectrum-selective small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3][4] Its primary targets are MET and AXL, but it also shows activity against VEGFR, Tie-2, and RON.[2][5] Glesatinib functions as a Type II ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain.[5] This binding mode prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor growth, survival, invasion, and metastasis, such as the RAS/MAPK and PI3K/AKT pathways.[2][5]
Q2: How does Glesatinib overcome resistance to Type I MET inhibitors?
Resistance to Type I MET inhibitors (e.g., crizotinib) often arises from secondary mutations in the MET kinase domain, such as D1228N, Y1230C, and Y1230H.[6] These mutations can interfere with the binding of Type I inhibitors. Glesatinib's distinct Type II binding mode allows it to accommodate these conformational changes in the kinase domain, enabling it to effectively inhibit the mutated MET receptor.[6] Preclinical studies have demonstrated that cancer cells with these resistance mutations remain sensitive to Glesatinib.[6]
Q3: What are the known mechanisms of resistance to Glesatinib?
While Glesatinib can overcome resistance to Type I MET inhibitors, cancer cells can still develop resistance to it. Potential mechanisms include:
-
Activation of bypass signaling pathways: Cancer cells may upregulate alternative survival pathways to circumvent the inhibition of MET and AXL.[7]
-
Target protein modification: Although less common with Type II inhibitors, mutations in the Glesatinib binding site could potentially confer resistance.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Glesatinib out of the cell, reducing its intracellular concentration and efficacy.[8][9]
Q4: Can Glesatinib be used to overcome multidrug resistance (MDR)?
Yes, Glesatinib has been shown to antagonize P-glycoprotein (P-gp) mediated multidrug resistance.[8][9] It can inhibit the efflux function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates (e.g., paclitaxel, doxorubicin).[8][10]
Troubleshooting Guides
Issue 1: Suboptimal or no inhibition of cancer cell viability with Glesatinib treatment.
-
Possible Cause 1: Inherent or acquired resistance of the cell line.
-
Troubleshooting:
-
Confirm the expression and phosphorylation status of MET and AXL in your cell line using Western blotting. Cell lines with low or no expression of these targets may not respond to Glesatinib.[11]
-
Sequence the MET and AXL genes in your cell line to check for mutations that might affect Glesatinib binding.
-
If using a cell line that was previously sensitive, consider the possibility of acquired resistance during prolonged culture. Use an earlier passage of the cells if available.
-
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting:
-
Glesatinib concentration: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. A common starting range for cell viability assays is 0.01 µM to 10 µM.[2]
-
Glesatinib solubility: Ensure Glesatinib is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.[2]
-
Cell density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[1]
-
Assay duration: Standardize the incubation time with Glesatinib across all experiments, as this can significantly impact the IC50 value.[11]
-
-
Issue 2: High background or inconsistent results in Western blot analysis of MET/AXL phosphorylation.
-
Possible Cause 1: Issues with sample preparation.
-
Possible Cause 2: Suboptimal antibody performance.
-
Troubleshooting:
-
Antibody validation: Ensure your primary antibodies are specific for the phosphorylated forms of MET and AXL.
-
Blocking: Use an appropriate blocking buffer, such as 5% BSA in TBST, for at least one hour to minimize non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred over milk.[12]
-
Antibody concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[14]
-
-
-
Possible Cause 3: Issues with Western blot procedure.
Data Presentation
Table 1: Comparative Inhibitory Activity of Glesatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | Glesatinib IC50 (µM) | Reference |
| NCI-H1299 | NSCLC | Not specified | 0.08 | [9] |
| KB-C2 | - | P-gp overexpression | 5 - 10 | [15] |
| SW620/Ad300 | Colon | P-gp overexpression | 5 - 10 | [15] |
| HEK293/ABCB1 | - | P-gp overexpression | 5 - 10 | [15] |
| NCI-H441 | NSCLC | MET amplification (low-level) | Concentration-dependent inhibition | [6] |
| NCI-H596 | NSCLC | MET exon 14 deletion | Concentration-dependent inhibition | [6] |
| Hs746T | Gastric | MET exon 14 deletion and amplification | Concentration-dependent inhibition | [6] |
Table 2: Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance by Glesatinib
| Cell Line | Chemotherapeutic Agent | Glesatinib Concentration (µM) | Fold Reversal of Resistance | Reference |
| KB-C2 | Doxorubicin | 1 | Not specified | [8] |
| KB-C2 | Paclitaxel | 1 | Not specified | [8] |
| KB-C2 | Colchicine | 1 | Not specified | [8] |
| SW620/Ad300 | Doxorubicin | 3 | Not specified | [8] |
| SW620/Ad300 | Paclitaxel | 3 | Not specified | [8] |
| SW620/Ad300 | Colchicine | 3 | Not specified | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[15]
-
Glesatinib Treatment: Prepare serial dilutions of Glesatinib in culture medium. Remove the existing medium and add 100 µL of the Glesatinib dilutions to the respective wells. Include vehicle-only controls. Incubate for 72 hours.[15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[15]
Protocol 2: Western Blotting for Phospho-MET and Phospho-AXL
-
Cell Lysis: Treat cells with Glesatinib for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.[14]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AXL, and total AXL overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glesatinib | C31H27F2N5O3S2 | CID 25181472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: MGCD-265 (Glesatinib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of MGCD-265 (Glesatinib). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common variabilities and challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] Its primary targets are the c-Met and AXL receptor tyrosine kinases.[2][3] It also demonstrates potent inhibitory activity against VEGFR1, VEGFR2, VEGFR3, Ron, and Tie2.[4] By inhibiting these kinases, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.[2][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4][6] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[4][6] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[4][6]
Q3: What are the typical effective concentrations of this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For c-Met driven tumor cell lines like MKN45, MNNG-HOS, and SNU-5, the IC50 values for cell proliferation inhibition are in the range of 6 nM to 30 nM.[4] In contrast, for non-c-Met-driven cell lines such as HCT116 and MDA-MB-231, the IC50 values are higher, ranging from 1 µM to 3 µM.[4] To inhibit c-Met phosphorylation and downstream signaling in sensitive cells, concentrations from 40 nM to 5 µM have been used effectively.[4]
Q4: Is this compound known to have off-target effects?
A4: As a multi-targeted kinase inhibitor, this compound is designed to inhibit several kinases. Besides its primary targets (c-Met and AXL), it also potently inhibits VEGFR1/2/3, Ron, and Tie2.[4] At higher concentrations, the potential for additional off-target effects increases. To confirm that an observed phenotype is due to on-target inhibition, it is advisable to include appropriate controls, such as using a structurally different inhibitor for the same target or performing rescue experiments with a resistant mutant of the target protein.[7]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure a precise and consistent number of cells are seeded in each well. Automate seeding with a multichannel pipette to minimize well-to-well variation.[7] |
| High Cell Passage Number | Maintain a consistent and low passage number for all experiments. Prolonged passaging can lead to genetic drift and altered drug sensitivity.[7][8] |
| Compound Precipitation | Visually inspect stock and working solutions for any precipitates before use. Prepare fresh dilutions for each experiment and consider the solubility limits in your cell culture medium.[7] |
| Variable Incubation Time | Standardize the duration of inhibitor treatment across all experiments, as the effects of this compound can be time-dependent.[7] |
| Inconsistent Vehicle Control | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for the cells. |
Issue 2: Weak or No Inhibition of Target Phosphorylation in Western Blot
Observing suboptimal inhibition of c-Met or AXL phosphorylation can be perplexing. The following steps can help troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Suboptimal Ligand Stimulation | If studying ligand-induced phosphorylation, ensure consistent timing and concentration of the growth factor (e.g., HGF for c-Met). The activation state of the pathway is critical for observing inhibitor effects.[9] |
| Rapid Phosphatase Activity | Use ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. Process samples quickly to preserve the phosphorylation status of proteins.[7] |
| Incorrect Dosing | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to ensure the concentrations used are within the effective range for your specific cell line. |
| Cellular Resistance Mechanisms | Consider the possibility of intrinsic or acquired resistance in your cell line, which could involve activation of bypass signaling pathways.[10] |
| Antibody Issues | Ensure the primary antibodies for the phosphorylated and total target proteins are validated and used at the recommended dilutions. Run appropriate positive and negative controls. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| c-Met | 1 |
| VEGFR1 | 3 |
| VEGFR2 | 3 |
| VEGFR3 | 4 |
| Ron | 2 |
| Tie2 | 7 |
| Data compiled from Selleck Chemicals product information.[4] |
Table 2: Cellular Proliferation IC50 Values for this compound
| Cell Line | Driven by c-Met? | IC50 |
| MKN45 | Yes | 6 - 30 nM |
| MNNG-HOS | Yes | 6 - 30 nM |
| SNU-5 | Yes | 6 - 30 nM |
| HCT116 | No | 1 - 3 µM |
| MDA-MB-231 | No | 1 - 3 µM |
| Data compiled from Selleck Chemicals product information.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 619.71 g/mol ).[6]
-
Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.[6]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls and does not exceed a non-toxic level (typically <0.5%).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).[4]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-induced phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes, if applicable.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Visualizations
Caption: this compound inhibits key signaling pathways.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Glesatinib In Vitro Efficacy & Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro efficacy of Glesatinib.
Frequently Asked Questions (FAQs)
Q1: What is Glesatinib and what is its primary mechanism of action in vitro?
Glesatinib (formerly MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary targets are the c-MET (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[3][4] Glesatinib acts as an ATP-competitive inhibitor, preventing the autophosphorylation of these receptors and subsequently blocking downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and metastasis.[3] Notably, Glesatinib is a Type II inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This allows it to be effective against mutations that confer resistance to Type I MET inhibitors.[3]
Q2: Which downstream signaling pathways are affected by Glesatinib?
Glesatinib's inhibition of c-MET and AXL primarily affects the RAS/MAPK and PI3K/AKT signaling cascades.[3][5] By blocking these pathways, Glesatinib can suppress tumor growth and survival.
Q3: How does serum concentration in cell culture media potentially impact the in vitro efficacy of Glesatinib?
Serum contains various proteins, such as albumin, that can bind to small molecule inhibitors like Glesatinib. This protein binding reduces the free concentration of the drug available to interact with its cellular targets. Consequently, a higher concentration of Glesatinib may be required to achieve the same biological effect in the presence of higher serum concentrations, leading to an apparent decrease in potency (a higher IC50 value).
Q4: When should I consider reducing serum concentration or using serum-free media in my experiments with Glesatinib?
Reducing serum concentration is often recommended in specific in vitro assays to obtain more consistent and direct measurements of a drug's activity. For instance, in Western blot analyses assessing the inhibition of ligand-stimulated receptor phosphorylation, cells are typically serum-starved for a period before treatment with the inhibitor and ligand.[6][7] This minimizes baseline receptor activation from growth factors present in the serum. For cell viability assays, while cells are usually cultured in serum-containing media, be aware that high serum levels can mask the true potency of Glesatinib. If your protocol involves serum starvation, it's important to note that this can sensitize some cells to TKI-induced apoptosis.[1]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for Glesatinib in a cell viability assay.
| Possible Cause | Troubleshooting Recommendation |
| High Serum Concentration | The presence of serum proteins can sequester Glesatinib, reducing its effective concentration. Try reducing the serum concentration (e.g., from 10% to 2% or 0.5% FBS) for the duration of the drug treatment, if tolerated by the cell line. Alternatively, perform a "serum shift" assay to quantify the impact of different serum concentrations on the IC50 value. |
| Cell Line Resistance | The cell line may have low expression of c-MET or AXL, or harbor resistance mutations. Confirm the expression and phosphorylation status of the target kinases via Western blot. Consider using a different, more sensitive cell line as a positive control. |
| Compound Precipitation | Glesatinib has limited aqueous solubility. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent precipitation, especially at higher Glesatinib concentrations. Visually inspect the wells for any signs of precipitate. |
Issue 2: Inconsistent or no inhibition of c-MET phosphorylation in a Western blot analysis.
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Glesatinib Concentration or Incubation Time | The concentration of Glesatinib may be too low, or the incubation time too short to see an effect. Perform a dose-response and/or a time-course experiment to determine the optimal conditions for your specific cell line. |
| High Basal Phosphorylation | If cells are not adequately serum-starved, growth factors in the serum can cause high background phosphorylation of c-MET, masking the inhibitory effect of Glesatinib. Ensure cells are properly serum-starved (e.g., 2-4 hours in serum-free or low-serum media) before stimulation and treatment. |
| Poor Antibody Quality | The primary antibodies for phosphorylated or total c-MET may not be specific or sensitive enough. Use validated antibodies from a reputable source and optimize the antibody dilution. |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on Glesatinib IC50 Values in a Hypothetical NSCLC Cell Line (e.g., NCI-H596)
| Fetal Bovine Serum (FBS) Concentration | Glesatinib IC50 (nM) | Fold Shift in IC50 (vs. 0.5% FBS) |
| 0.5% | 50 | 1.0 |
| 2% | 120 | 2.4 |
| 5% | 275 | 5.5 |
| 10% | 550 | 11.0 |
| Note: This table presents illustrative data based on the expected effects of serum protein binding on a tyrosine kinase inhibitor. Actual values may vary depending on the cell line and experimental conditions. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and allow them to adhere overnight.
-
Glesatinib Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Glesatinib at various serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS). A common concentration range to test for Glesatinib is 0.01 µM to 10 µM.[6] Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the Glesatinib concentration to determine the IC50 value for each serum concentration.
Western Blot for Phospho-MET (p-MET) Inhibition
-
Cell Plating: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 2-4 hours.
-
Glesatinib Treatment: Treat the cells with various concentrations of Glesatinib for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with hepatocyte growth factor (HGF) for a short period (e.g., 15-30 minutes) to induce MET phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-MET and total MET. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Glesatinib inhibits c-MET and AXL, blocking downstream RAS/MAPK and PI3K/AKT pathways.
Caption: Workflow for assessing Glesatinib efficacy in vitro.
References
Addressing inconsistent results in MGCD-265 cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays with MGCD-265 (Glesatinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Glesatinib, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets the c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a critical role in inhibiting tumor growth, proliferation, and angiogenesis.[1][3] this compound also shows inhibitory activity against other tyrosine kinases such as Tie-2 and RON.[1]
Q2: What are the recommended concentrations of this compound for in vitro cell viability assays?
The optimal concentration of this compound can vary depending on the cell line and the specific research question. However, a common starting range for cell viability or proliferation assays is between 0.01 µM and 10 µM.[3][4] It is highly recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.[3] For mechanistic studies, such as western blotting for target phosphorylation, concentrations around the IC50 value are often used.[3]
Q3: What is the best solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is poorly soluble in water and ethanol.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: Can this compound interfere with common cell viability assays?
While there is no widespread data on direct interference, the physicochemical properties and mechanism of action of this compound suggest potential for indirect interference with certain cell viability assays:
-
Metabolic Assays (MTT, XTT, MTS): As a multi-targeted kinase inhibitor, this compound can alter cellular metabolism, which may affect the reduction of tetrazolium salts and lead to an over- or underestimation of cell viability.[5]
-
Efflux Pump Inhibition: this compound has been shown to antagonize P-glycoprotein (P-gp) mediated multidrug resistance.[4] Some assay reagents, like those used in MTT assays, can be substrates of efflux pumps. Inhibition of these pumps by this compound could lead to altered assay results.[6]
-
Precipitation in Media: Due to its low aqueous solubility, this compound may precipitate in cell culture media, especially at higher concentrations. This can interfere with colorimetric and luminescent readouts.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible cell viability results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate as they are prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| This compound Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Maintain a final DMSO concentration below 0.5%. |
| Variability in Incubation Times | Standardize the incubation times for both drug treatment and the final assay readout. |
Issue 2: Higher than expected cell viability or results that are not dose-dependent.
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | To test for direct chemical interference, set up a cell-free assay. Prepare wells with culture medium and serial dilutions of this compound. Add the viability assay reagent (e.g., MTT) and incubate. If a color change occurs in the absence of cells, the compound is directly interacting with the reagent. |
| Altered Cellular Metabolism | The inhibitory action of this compound on multiple kinases might induce a stress response in cells, leading to an increase in metabolic activity at certain concentrations, which can be misinterpreted as increased viability by assays like MTT.[7] |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that could influence cell viability in a non-linear manner.[3] |
| Solution | Corroborate your findings with an alternative viability assay that relies on a different principle (e.g., measure ATP content with CellTiter-Glo®, or assess membrane integrity with an LDH assay). |
Quantitative Data Summary
Table 1: Recommended this compound Concentration Ranges for In Vitro Studies
| Assay Type | Recommended Concentration Range | Reference |
| Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo®) | 0.01 µM - 10 µM | [3][4] |
| Inhibition of c-Met Phosphorylation | 40 nM - 5 µM | [1] |
| Induction of Apoptosis | 6 nM - 1 µM | [1] |
Table 2: Summary of Potential Interferences with Common Cell Viability Assays
| Assay Type | Potential Interference with this compound | Recommendation |
| MTT/XTT/MTS | Altered cellular metabolism due to kinase inhibition.[5] Potential for direct reduction of tetrazolium salts. Interference from P-gp inhibition.[6] | Run cell-free controls. Validate with an orthogonal assay. |
| CellTiter-Glo® | Less prone to interference from metabolic changes. Potential for ATP level fluctuations due to off-target kinase inhibition. | Generally a more robust alternative to metabolic assays. |
| LDH Release | Measures membrane integrity, so less likely to be affected by metabolic changes. | Good for confirming cytotoxic effects. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A common starting range is 0.01 µM to 10 µM.[3] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the this compound concentration to determine the IC50.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control and plot cell viability against the this compound concentration to determine the IC50.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Glesatinib stability in DMSO stock solution
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Glesatinib in DMSO stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Glesatinib stock solutions?
For optimal solubility, Glesatinib should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO). Glesatinib is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (~161.36 mM).[1] It is practically insoluble in aqueous solutions.[1] The use of fresh, anhydrous DMSO is critical, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions and stability of Glesatinib in DMSO stock solutions?
To ensure the integrity of your Glesatinib stock solution, it is essential to adhere to the following storage guidelines. For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Preferred for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
While specific degradation kinetics for Glesatinib in DMSO are not extensively published, based on general stability studies of small molecules in DMSO, the following represents a hypothetical degradation profile. Note: This data is illustrative and should be confirmed by experimental analysis.
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | >99% | ~97% | ~94% | ~88% |
| -80°C | >99% | >99% | ~98% | ~96% |
Q3: How should I prepare working solutions of Glesatinib from a DMSO stock?
When preparing working solutions for in vitro assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5%.
Workflow for Preparing Glesatinib Working Solutions:
Q4: What are the primary cellular targets and signaling pathways of Glesatinib?
Glesatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets are the c-MET and AXL receptor tyrosine kinases.[2] By inhibiting these receptors, Glesatinib blocks downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion.[2]
Glesatinib's Inhibition of c-MET and AXL Signaling Pathways:
Troubleshooting Guides
Issue 1: Precipitation of Glesatinib upon dilution in aqueous media.
-
Possible Cause: Glesatinib is poorly soluble in aqueous solutions. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution in DMSO: Before dilution, ensure that Glesatinib is fully dissolved in the DMSO stock. Gentle warming (to 37°C) and sonication can aid in dissolution.
-
Minimize Final DMSO Concentration: As a general rule, keep the final concentration of DMSO in your aqueous working solution below 0.5%.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium or buffer.
-
Vortex During Dilution: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion.
-
Prepare Fresh: Prepare working solutions fresh for each experiment and do not store them for extended periods.
-
Issue 2: Inconsistent or lower-than-expected IC50 values in cell-based assays.
-
Possible Cause 1: Degradation of Glesatinib in stock solution.
-
Troubleshooting:
-
Verify the storage conditions and age of your DMSO stock.
-
Prepare a fresh stock solution from powder.
-
Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
-
-
Possible Cause 2: Cell line-specific factors.
-
Troubleshooting:
-
Confirm the expression and activation status of c-MET and AXL in your cell line via Western blot or other methods. Cell lines with low or no expression of these targets may be less sensitive to Glesatinib.
-
Consider the passage number of your cells, as prolonged culturing can sometimes lead to changes in phenotype and drug sensitivity.
-
-
-
Possible Cause 3: Experimental variability.
-
Troubleshooting:
-
Ensure consistent cell seeding density and assay duration across experiments.
-
Include appropriate controls, such as a vehicle control (DMSO alone) to account for any solvent effects.
-
-
Experimental Protocols
Protocol: Assessing the Stability of Glesatinib in DMSO Stock Solution
This protocol outlines a general method to assess the stability of a Glesatinib DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Workflow for Glesatinib Stability Assessment:
Materials:
-
Glesatinib powder
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid)
-
HPLC system with a UV detector and a suitable C18 column
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Glesatinib in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple airtight vials, minimizing headspace. Store the vials at the desired temperatures (e.g., -20°C and -80°C), protected from light.
-
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This will serve as your time-zero (T0) reference.
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 3, and 6 months), retrieve one vial from each storage temperature. Allow the vial to thaw completely at room temperature.
-
HPLC Analysis:
-
Dilute the sample to the same concentration as the T0 sample.
-
Inject the sample into the HPLC system.
-
Run a suitable gradient method to separate Glesatinib from any potential degradants.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of Glesatinib remaining at each time point by comparing the peak area to the T0 peak area.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
References
Minimizing edge effects in 96-well plate assays with Glesatinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glesatinib in 96-well plate assays. Our goal is to help you minimize edge effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in 96-well plates, and why is it a concern for assays with Glesatinib?
The edge effect is a well-documented phenomenon in microplate-based assays where the outer wells of a 96-well plate exhibit different behavior compared to the inner wells.[1] This can manifest as variations in cell growth, viability, or assay signal, leading to significant data variability.[1] For assays involving Glesatinib, an edge effect can lead to inaccurate determination of its potency (e.g., IC50 values) and compromise the reliability of your results. Discarding the outer 36 wells, which amounts to 37.5% of the plate, is a common but inefficient practice.[1]
Q2: What are the primary causes of the edge effect?
The two main contributors to the edge effect are evaporation and temperature gradients across the plate.[1]
-
Evaporation: The perimeter wells have a larger surface area exposed to the external environment, resulting in a higher rate of media evaporation.[1] This increases the concentration of salts, metabolites, and Glesatinib in the outer wells, which can alter cellular responses.[1]
-
Temperature Gradients: When a plate is moved between environments with different temperatures (e.g., from a biosafety cabinet at room temperature to a 37°C incubator), the outer wells warm up or cool down faster than the inner wells.[2] These temperature fluctuations can cause convection currents within the wells, leading to uneven cell distribution, with cells often clumping at the well edges.[2]
Troubleshooting Guide: Minimizing Edge Effects
Issue: I am observing high variability in my assay results, particularly between the outer and inner wells of my 96-well plate when testing Glesatinib.
This is a classic sign of the edge effect. The following strategies can help mitigate this issue.
Strategy 1: Creating a Humidified Environment Around the Experimental Wells
A common and effective method is to fill the outer wells with a sterile liquid to create a moisture barrier, reducing evaporation from the inner experimental wells.
Experimental Protocol:
-
Leave the 36 perimeter wells of the 96-well plate empty of cells.
-
Fill these outer wells with 100-200 µL of sterile phosphate-buffered saline (PBS) or sterile deionized water. For cell-based assays, using sterile, serum-free culture medium is recommended as it has a lower surface tension than water, allowing it to flow more easily around the wells.[3]
-
Add your cells and Glesatinib dilutions to the 60 inner wells.
-
Proceed with your standard assay protocol.
Strategy 2: Using Plate Lids and Sealing Films
Properly covering your 96-well plate is a simple yet crucial step in preventing evaporation.
Types of Plate Covers:
-
Standard Polystyrene Lids: Provide a basic barrier against evaporation. Lids with condensation rings are more effective.[1]
-
Low-Evaporation Lids: These have a deeper skirt that fits more snugly around the plate, further reducing evaporation.
-
Adhesive Sealing Films: For biochemical assays, clear or foil sealing tapes provide a robust barrier to evaporation.[1]
-
Breathable Sealing Membranes: For cell-based assays that require gas exchange, sterile, breathable membranes are recommended.[1][4] Heat sealing is a very effective method for minimizing evaporation in biochemical assays.[1]
Strategy 3: Optimizing Incubation and Cell Seeding Procedures
Controlling the temperature during cell plating and incubation can significantly reduce the edge effect caused by thermal gradients.
Experimental Protocol:
-
Pre-warm all reagents: Before starting your experiment, ensure that your cell culture media, buffers, and Glesatinib dilutions are all pre-warmed to 37°C.
-
Work efficiently: Minimize the time the plate is outside the incubator.
-
Constant Temperature Plating: If possible, perform cell plating in a controlled temperature environment (37°C) to prevent thermal gradients from forming as the plate warms up.[2] Plating cells at a constant 37°C has been shown to dramatically reduce the edge effect.[5]
-
Room Temperature Equilibration: An alternative approach is to let the plate sit at room temperature for about an hour after seeding to allow the cells to settle evenly before transferring it to the 37°C incubator.[6]
Data Presentation: Efficacy of Edge Effect Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various methods to reduce evaporation, a primary cause of the edge effect.
Table 1: Impact of Plate Lids on Media Evaporation
| Lid Type | Relative Humidity | Average Water Loss (%) |
| With Edge Rib and Rings | 95% | ~2-3% |
| Without Edge Rib and Rings | 95% | ~4-6% |
| With Edge Rib and Rings | 80% | ~8-10% |
Data adapted from a study on evaporation from micro-well plates. The use of lids with an edge rib and condensation rings can reduce water loss by approximately 50%.[7]
Table 2: Effect of Filling Outer Wells/Moat on Evaporation
| Plate Feature | Condition | Average Evaporation in Edge Wells (after 5 days) |
| Eppendorf 96-Well Plate | No liquid in moat | 1.8% |
| Eppendorf 96-Well Plate | Moat filled with liquid | < 1% |
| Eppendorf 96-Well Plate | Inter-well space filled | 0.3% |
This data demonstrates that filling the surrounding moat and inter-well spaces of specially designed plates can significantly reduce evaporation.[8]
Table 3: Glesatinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.08 |
| KB-C2 | P-gp Overexpressing Cancer Cells | 5-10 |
| SW620/Ad300 | P-gp Overexpressing Cancer Cells | 5-10 |
| HEK293/ABCB1 | P-gp Overexpressing Cancer Cells | 5-10 |
IC50 values for Glesatinib can vary depending on the cell line and assay conditions. These values serve as a reference.[9][10]
Key Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for determining the IC50 value of Glesatinib in adherent cancer cell lines.
Materials:
-
Glesatinib
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
Glesatinib Treatment:
-
Prepare serial dilutions of Glesatinib in complete culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest Glesatinib dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Glesatinib or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well (final concentration of 0.45 mg/mL).[11]
-
Incubate for 1-4 hours at 37°C.[11]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Mix thoroughly on a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the Glesatinib concentration.
-
Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further aid in your experimental design and understanding, the following diagrams illustrate the Glesatinib signaling pathway, a recommended experimental workflow for minimizing edge effects, and the logical steps for troubleshooting assay variability.
Caption: Glesatinib inhibits the MET and AXL receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Recommended workflow for a 96-well plate assay to minimize edge effects.
Caption: A logical approach to troubleshooting and mitigating edge effects in your assays.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. biospherix.com [biospherix.com]
- 3. benchchem.com [benchchem.com]
- 4. community.alliancegenome.org [community.alliancegenome.org]
- 5. phiab.com [phiab.com]
- 6. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. eppendorf.com [eppendorf.com]
- 9. benchchem.com [benchchem.com]
- 10. Item - The edge effect: a global problem. The trouble with culturing cells in 96-well plates - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Glesatinib vs. Capmatinib: A Preclinical Comparative Guide for MET-Targeted Therapy
In the landscape of targeted therapies for cancers driven by aberrant Mesenchymal-Epithelial Transition (MET) signaling, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, glesatinib (B1671580) and capmatinib (B1663548) have emerged as prominent inhibitors. This guide provides an objective, data-driven comparison of their preclinical performance, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binding Modes
Glesatinib (formerly MGCD265) is a spectrum-selective inhibitor that targets MET, AXL, and RON receptor tyrosine kinases.[1][2] It is classified as a type II MET inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain.[1] This distinct binding mode allows glesatinib to inhibit both wild-type and mutated forms of MET, including those that have developed resistance to type I inhibitors.[1][3]
Capmatinib (INC280), on the other hand, is a potent and selective type Ib MET inhibitor.[4][5] It binds to the ATP-binding site of the MET receptor in its active "DFG-in" conformation, effectively blocking its kinase activity and downstream signaling.[6][7] This targeted approach has shown significant efficacy in patients with MET exon 14 skipping alterations.[6]
In Vitro Efficacy: Potency Against MET-Driven Cancer Cells
Preclinical studies have demonstrated the potent anti-proliferative activity of both glesatinib and capmatinib in various cancer cell lines with MET alterations.
Glesatinib In Vitro Activity
Glesatinib has shown potent inhibition of cell growth in MET-amplified and MET exon 14 deletion mutant cell lines. For instance, in a study, glesatinib demonstrated significant activity in the low-level MET-amplified NCI-H441 cell line, the METex14 del–mutant NCI-H596 cell line, and the METex14 del–mutant and amplified Hs746T cells.[8][9]
| Cell Line | MET Alteration | Glesatinib IC50 (µM) |
| NCI-H441 | Low-level MET amplification | Data not specified in provided text |
| NCI-H596 | METex14 deletion | Data not specified in provided text |
| Hs746T | METex14 deletion and amplification | Data not specified in provided text |
| SNU-638 (Parental) | Not specified | ~0.01 |
| SNU-638 (Capmatinib-Resistant) | Y1230C mutation | Similar to parental |
| SNU-638 (Crizotinib-Resistant) | Y1230H and F1200L mutations | ~4-fold shift from parental |
Capmatinib In Vitro Activity
Capmatinib has also demonstrated potent, dose-dependent inhibition of MET-driven tumor cell proliferation.[4] In a large panel of cancer cell lines, its activity was strongly correlated with MET amplification, MET overexpression, and the presence of MET exon 14 skipping mutations.[7]
| Cell Line | MET Alteration | Capmatinib IC50 (µM) |
| SNU-638 (Parental) | Not specified | ~0.001 |
| SNU-638 (Capmatinib-Resistant) | Y1230C mutation | > 3 (inactive) |
| SNU-638 (Crizotinib-Resistant) | Y1230H and F1200L mutations | Inactive |
Overcoming Resistance: The Advantage of a Type II Inhibitor
A key differentiator between glesatinib and capmatinib in preclinical models is their activity against acquired resistance mutations. Prolonged treatment with type I MET inhibitors like capmatinib and crizotinib (B193316) can lead to the emergence of resistance mutations within the MET activation loop, such as Y1230C/H and D1228N.[3][8]
Preclinical studies have shown that while these mutations confer resistance to type I inhibitors, they remain sensitive to the type II inhibitor glesatinib.[3][8] For example, in a capmatinib-resistant cell line harboring the Y1230C mutation, glesatinib retained its inhibitory activity, whereas crizotinib was significantly less potent.[8] Conversely, in a crizotinib-resistant model with Y1230H and F1200L mutations, capmatinib was inactive, while glesatinib showed only a modest decrease in potency.[8]
In Vivo Antitumor Activity: Xenograft Model Comparisons
The antitumor efficacy of glesatinib and capmatinib has been evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Glesatinib In Vivo Efficacy
Glesatinib has demonstrated marked regression of MET exon 14 deletion-driven patient-derived xenografts.[3][8] In a head-to-head comparison in a PDX model with a METex14 deletion and amplification (PULM-039), both glesatinib and capmatinib initially induced strong tumor regression.[8] However, long-term treatment led to the development of resistance to capmatinib and crizotinib, while tumors remained sensitive to glesatinib.[3][8] Furthermore, in xenograft models harboring acquired resistance mutations (METex14 del/Y1230C and METex14 del/D1228N), glesatinib showed significant antitumor activity, whereas capmatinib and crizotinib were largely ineffective.[8]
| Xenograft Model | MET Alteration | Glesatinib Treatment | Outcome |
| PULM-039 (PDX) | METex14 del, amplification | 60 mg/kg, daily | Sustained tumor regression |
| NIH/3T3-METex14 del Y1230C | METex14 del, Y1230C | 60 mg/kg, daily | Marked tumor response |
| NIH/3T3-METex14 del D1228N | METex14 del, D1228N | 60 mg/kg, daily | Marked tumor response |
Capmatinib In Vivo Efficacy
Capmatinib has also shown significant antitumor efficacy in various xenograft models with MET alterations.[4][7] It has demonstrated dose-dependent and sustained tumor growth inhibition in models with MET amplification and MET exon 14 skipping mutations.[4][7]
| Xenograft Model | MET Alteration | Capmatinib Treatment | Outcome |
| PULM-039 (PDX) | METex14 del, amplification | 30 mg/kg, twice daily | Initial tumor regression, followed by resistance |
| NIH/3T3-METex14 del Y1230C | METex14 del, Y1230C | 30 mg/kg, twice daily | Ineffective |
| NIH/3T3-METex14 del D1228N | METex14 del, D1228N | 30 mg/kg, twice daily | Ineffective |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified MET signaling pathway targeted by glesatinib and capmatinib.
Caption: Comparative preclinical experimental workflow for glesatinib and capmatinib.
Experimental Protocols
Cell Viability Assay
Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a dose-response range of glesatinib or capmatinib, with or without the addition of human Hepatocyte Growth Factor (hHGF) at a concentration of 50 ng/mL.[8][9] After a 3-day incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[8][9] Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50) values.
Western Blot Analysis
For analysis of MET signaling, cells were serum-starved for 2 hours, followed by treatment with glesatinib or capmatinib at specified concentrations for an additional 2 hours in serum-free media.[8][9] During the final 20 minutes of treatment, cells were stimulated with 100 ng/mL of hHGF.[8][9] Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-MET, total MET, and downstream signaling proteins, followed by incubation with appropriate secondary antibodies. Protein bands were visualized using an imaging system.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. For cell line-derived xenografts, human cancer cells were implanted subcutaneously into immunocompromised mice.[8] For patient-derived xenografts, tumor fragments were implanted subcutaneously. Once tumors reached a palpable size, mice were randomized into treatment groups. Glesatinib was typically administered orally once daily, while capmatinib was administered orally twice daily.[8] Tumor volumes were measured regularly using calipers. At the end of the study, tumors were harvested for further analysis.
Generation of Resistant Cell Lines
To generate drug-resistant cell lines, parental cells were cultured in the continuous presence of increasing concentrations of capmatinib or crizotinib over several months.[8] The emergence of resistant populations was monitored by cell viability assays. Once resistance was established, the MET kinase domain was amplified from the resistant cells by RT-PCR and subjected to Sanger sequencing to identify potential resistance mutations.[8]
Conclusion
Both glesatinib and capmatinib are potent MET inhibitors with significant preclinical activity against cancers harboring MET alterations. Capmatinib, a type Ib inhibitor, has demonstrated strong efficacy, leading to its clinical approval. Glesatinib, a type II inhibitor, shows a distinct advantage in preclinical models by its ability to overcome acquired resistance mutations that render type I inhibitors inactive. This suggests a potential role for glesatinib in patients who have relapsed on type I MET inhibitor therapy. These preclinical findings provide a strong rationale for the continued clinical investigation of both agents to optimize treatment strategies for patients with MET-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Glesatinib and Sitravatinib in Oncology Research
A detailed examination of two potent multi-targeted tyrosine kinase inhibitors, Glesatinib (B1671580) and Sitravatinib (B1680992), this guide offers a comparative analysis of their efficacy, mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals. The following sections provide a comprehensive overview of preclinical and clinical findings, detailed experimental protocols, and visual representations of their respective signaling pathways.
Glesatinib (MGCD265) and Sitravatinib (MGCD516) are orally bioavailable, multi-targeted tyrosine kinase inhibitors that have demonstrated significant potential in cancer therapy. While both agents target the MET receptor tyrosine kinase, their broader kinase inhibition profiles and primary mechanisms of action diverge, leading to distinct therapeutic applications. Glesatinib is a spectrum-selective inhibitor of MET and AXL, with a unique Type II binding mode to MET that allows it to overcome certain resistance mechanisms to Type I inhibitors.[1] Sitravatinib exhibits a broader target profile, potently inhibiting TAM receptors (Tyro3, Axl, MerTK), VEGFR, and other receptor tyrosine kinases, positioning it as a modulator of the tumor microenvironment and a candidate for overcoming resistance to immune checkpoint inhibitors.[2]
Quantitative Data Summary
The following tables provide a structured comparison of the in vitro and in vivo efficacy of Glesatinib and Sitravatinib based on available preclinical and clinical data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nmol/L) | Reference |
| Glesatinib | MET (wild-type) | 19 | [3] |
| AXL | <75 | [3] | |
| MERTK | <75 | [3] | |
| PDGFR family | <75 | [3] | |
| VEGFR2 | 172 | [3] | |
| Sitravatinib | AXL | 1.5 - 20 | [1] |
| MERTK | 1.5 - 20 | [1] | |
| VEGFR | 1.5 - 20 | [1] | |
| KIT | 1.5 - 20 | [1] | |
| MET | 1.5 - 20 | [1] |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line | Genetic Alteration | IC50 (µM) | Reference |
| Glesatinib | NCI-H1299 | - | 0.08 | [4] |
| KB-C2 (P-gp overexpressing) | - | 5-10 | [4] | |
| SW620/Ad300 (P-gp overexpressing) | - | 5-10 | [4] | |
| HEK293/ABCB1 (P-gp overexpressing) | - | 5-10 | [4] | |
| Sitravatinib | Various solid tumor cell lines | Variety of phenotypes | Not specified, but demonstrated anti-proliferative effects | [1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Reference |
| Glesatinib | Hs746T (METex14 del, amplified) | 60 mg/kg once daily | Complete regression of medium-sized tumors | [3] |
| LU2503 (NSCLC PDX, METex14 del) | 60 mg/kg once daily | Marked tumor regression | [3] | |
| LU5381 (NSCLC PDX, METex14 del) | 60 mg/kg once daily | Marked tumor regression | [3] | |
| Sitravatinib | Lung and sarcoma xenograft models | Not specified | Potent anti-tumor activity | [1] |
Table 4: Clinical Efficacy
| Compound | Trial Identifier | Cancer Type | Key Findings | Reference |
| Glesatinib | NCT00697632 (Phase I) | Advanced Solid Tumors | ORR of 25.9% in NSCLC patients with MET/AXL mutation or amplification; ORR of 30.0% in a subset with MET-activating mutations. All 6 partial responses were in patients with MET exon 14 deletion mutations. | [5] |
| Phase II | Advanced NSCLC with MET activating alterations | Overall ORR of 11.8%; Median PFS of 4.0 months; Median OS of 7.0 months. The study was terminated early due to modest clinical activity. | [6] | |
| Sitravatinib | NCT02219711 (Phase Ib) | Advanced Solid Tumors | Overall ORR of 11.8% in Phase 1b. In patients with NSCLC, the ORR was 13.2%. | [1] |
| MRTX-500 (Phase 2, with Nivolumab) | Advanced NSCLC (post-checkpoint inhibitor) | ORR of 18%; Median PFS of 5.7 months; Median OS of 14.9 months. | [7] | |
| SAPPHIRE (Phase 3, with Nivolumab) | Advanced non-squamous NSCLC | Did not meet its primary endpoint of overall survival. | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by Glesatinib and Sitravatinib.
References
- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. tandfonline.com [tandfonline.com]
MGCD-265 selectivity profile compared to other MET inhibitors
A Comparative Guide to the Selectivity Profile of MGCD-265 and Other MET Kinase Inhibitors
This guide provides a detailed comparison of the kinase selectivity profile of this compound (Glesatinib) with other prominent MET inhibitors: Crizotinib, Capmatinib (B1663548), and Tepotinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for research and clinical applications.
Introduction
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/MET signaling pathway is implicated in the pathogenesis and progression of various cancers, making it a key target for therapeutic intervention. Several small molecule MET inhibitors have been developed, each with a distinct selectivity profile. This guide focuses on comparing this compound, a multi-targeted kinase inhibitor, with the more selective MET inhibitors Capmatinib and Tepotinib, as well as the multi-targeted inhibitor Crizotinib.
Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. A highly selective inhibitor targets the intended kinase with high potency while minimizing off-target effects, which can lead to adverse events. The following table summarizes the reported inhibitory activities (IC50) of this compound and its comparators against their primary targets and a selection of other kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Glesatinib) | Crizotinib | Capmatinib | Tepotinib |
| MET | 19 [1] | ~24 [2] | 0.13 [3][4][5] | 4 [6] |
| AXL | < 75[1] | - | - | >200-fold selective for c-Met[6] |
| MER | < 75[1] | - | - | >200-fold selective for c-Met[6] |
| VEGFR2 | 172[1] | - | - | - |
| PDGFR Family | < 75[1] | - | - | - |
| ALK | - | ~24 [2] | - | - |
| ROS1 | - | ~24 [2] | - | - |
| IRAK4 | - | - | - | >200-fold selective for c-Met[6] |
| TrkA | - | - | - | >200-fold selective for c-Met[6] |
As the data indicates, this compound is a multi-targeted inhibitor with potent activity against MET, AXL, MER, and the VEGFR/PDGFR families.[1] In contrast, Capmatinib and Tepotinib are highly selective for MET, with Capmatinib demonstrating particularly high potency with an IC50 of 0.13 nM.[3][4][5] Crizotinib is also a multi-targeted inhibitor, with potent activity against ALK and ROS1 in addition to MET.[2]
MET Signaling Pathway
To understand the mechanism of action of these inhibitors, it is essential to visualize the MET signaling pathway. Upon binding of its ligand, HGF, the MET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that promote cell growth, survival, and invasion.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cell-based assays. Below are generalized protocols representative of those used to characterize the inhibitors discussed in this guide.
Biochemical Kinase Assays (e.g., ADP-Glo™ Kinase Assay)
Biochemical assays measure the direct effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.
Materials:
-
Recombinant Kinase (e.g., MET, AXL)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr))
-
ATP
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In an assay plate, add the test inhibitor, recombinant kinase, and substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Assays (e.g., Phosphorylation Assay)
Cell-based assays evaluate the effect of an inhibitor on kinase activity within a cellular context, providing insights into its cellular permeability and engagement with the target in its native environment.
Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of a downstream substrate.
Principle: Inhibition of a kinase by the test compound leads to a decrease in the phosphorylation of its downstream targets. This reduction in phosphorylation is quantified to determine the inhibitor's potency.
Materials:
-
Cancer cell line with activated target kinase (e.g., MET-amplified cell line)
-
Cell culture medium and reagents
-
Test Inhibitor
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-MET, phospho-ERK).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for characterizing a kinase inhibitor, from initial biochemical screening to cellular activity assessment.
Conclusion
The choice of a MET inhibitor for research or therapeutic development depends on the desired target profile. This compound (Glesatinib) offers the potential to simultaneously inhibit multiple oncogenic pathways, which may be advantageous in certain contexts. In contrast, Capmatinib and Tepotinib provide highly selective inhibition of MET, which could lead to a more favorable safety profile by minimizing off-target effects. Crizotinib, while also a multi-targeted inhibitor, has a distinct profile from this compound, with potent activity against ALK and ROS1 in addition to MET. The data and protocols presented in this guide provide a framework for the comparative evaluation of these important MET kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validating MGCD-265 Antitumor Activity in Patient-Derived Xenografts: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical antitumor activity of MGCD-265 (Glesatinib) with other MET inhibitors in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Executive Summary
This compound (Glesatinib) is a multi-targeted tyrosine kinase inhibitor targeting MET and AXL. Preclinical studies utilizing patient-derived xenografts have been crucial in validating its antitumor efficacy, particularly in tumors harboring MET alterations. This guide summarizes the available quantitative data from these studies, comparing the performance of Glesatinib against other MET inhibitors such as Crizotinib, Capmatinib, and Tepotinib. Detailed experimental protocols for conducting such validation studies are also provided, alongside visualizations of the key signaling pathways and experimental workflows.
Comparative Antitumor Activity in Patient-Derived Xenografts
The following tables summarize the quantitative data on the antitumor activity of this compound and alternative MET inhibitors in various NSCLC PDX models.
Table 1: Antitumor Activity in MET Exon 14 Deletion (METex14 del) NSCLC PDX Models
| Drug | Dosage | PDX Model | Tumor Growth Inhibition/Regression | Source |
| This compound (Glesatinib) | 60 mg/kg, once daily | LU5381 | 34% regression (medium tumors, Day 19), 72% regression (large tumors, Day 28) | [1] |
| Crizotinib | 50 mg/kg, once daily | PULM-039 | Strong tumor regression (after 2 weeks) | [1] |
| Capmatinib | 30 mg/kg, twice daily | PULM-039 | Strong tumor regression (after 2 weeks) | [1] |
Table 2: Antitumor Activity in MET Amplified NSCLC PDX Models
| Drug | Dosage | PDX Model | Tumor Growth Inhibition/Regression | Source |
| Tepotinib | 30 mg/kg, once daily | LU5349 | -12% change in tumor volume | |
| Tepotinib | 30 mg/kg, once daily | LU5406 | -88% change in tumor volume | |
| This compound (Glesatinib) | Not specified | MKN-45 (gastric cancer) | Tumor regression | [1] |
| Capmatinib | Not specified | MET-amplified models | Limited single-agent activity in most models | [2] |
| Crizotinib | Not specified | MET-amplified models | Disease stabilization or tumor response |
Experimental Protocols
The following is a detailed methodology for validating the antitumor activity of a test compound in patient-derived xenograft models, based on established protocols.[3][4][5][6]
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with a confirmed diagnosis of NSCLC harboring the desired MET alteration (e.g., METex14 deletion or MET amplification).
-
Implantation: Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, and fragments are serially passaged into new cohorts of mice for expansion. Early passage xenografts (typically less than 10 passages) are used for efficacy studies to maintain the biological and genetic characteristics of the original patient tumor.
In Vivo Efficacy Study
-
Animal Models: Female immunodeficient mice (e.g., NSG), aged 6-8 weeks, are used.
-
Tumor Implantation: Tumor fragments from established PDX lines are subcutaneously implanted into the right flank of the study mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Drug Formulation and Administration:
-
This compound (Glesatinib): Formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered orally, once daily, at the specified dose (e.g., 60 mg/kg).[1]
-
Alternative MET Inhibitors (e.g., Crizotinib, Capmatinib, Tepotinib): Formulated and administered as described in relevant preclinical studies. For example, Crizotinib at 50 mg/kg once daily and Capmatinib at 30 mg/kg twice daily.[1]
-
Vehicle Control: The corresponding vehicle without the active compound is administered to the control group.
-
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition or regression, assessed by changes in tumor volume over time.
-
Secondary endpoints: Body weight changes (to monitor toxicity) and overall survival.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the mean tumor volumes between the treatment and control groups.
Signaling Pathway and Experimental Workflow Diagrams
This compound (Glesatinib) Signaling Pathway
Experimental Workflow for PDX Validation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 4. Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
Glesatinib vs. Foretinib: A Head-to-Head In Vitro Comparison for Cancer Research
In the landscape of targeted cancer therapies, small molecule inhibitors targeting critical signaling pathways have become indispensable tools for researchers. This guide provides a detailed in vitro comparison of two such inhibitors, Glesatinib (MGCD265) and Foretinib (GSK1363089), both of which target the c-MET receptor tyrosine kinase, a key driver in many cancers. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical study design and interpretation.
Mechanism of Action and Target Profile
Glesatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits c-MET and AXL, as well as the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1][2] By targeting these pathways, Glesatinib can disrupt tumor cell proliferation, survival, invasion, and metastasis.[1]
Foretinib is also a multi-kinase inhibitor, with primary targets being c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] Its mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, playing critical roles in cell proliferation, survival, migration, and angiogenesis.[3]
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. While no direct head-to-head studies comparing Glesatinib and Foretinib across a broad panel of cell lines under identical conditions are publicly available, this guide collates reported IC50 values from various studies. It is crucial to note that direct comparison of these values should be approached with caution due to potential inter-assay variability.
Glesatinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.08[5] |
| KB-C2 (P-gp overexpressing) | Epidermoid Carcinoma | 5-10[5] |
| SW620/Ad300 (P-gp overexpressing) | Colorectal Adenocarcinoma | 5-10[5] |
| HEK293/ABCB1 (P-gp transfected) | Embryonic Kidney | 5-10[5] |
Foretinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MKN-45 | Gastric Adenocarcinoma | ~0.1 |
| KATO-III | Gastric Adenocarcinoma | ~0.1 |
| SNU-1 | Gastric Adenocarcinoma | >1 |
| Capan-2 | Pancreatic Cancer | ~5 |
| Panc-1 | Pancreatic Cancer | >5 |
| Mia-Paca-2 | Pancreatic Cancer | >5 |
| T98G | Glioblastoma | 4.66 ± 0.29 |
| U87MG | Glioblastoma | 29.99 ± 1.31 |
Signaling Pathway Inhibition
Both Glesatinib and Foretinib exert their anti-cancer effects by blocking key signaling cascades downstream of their target receptors.
Glesatinib's inhibition of c-MET and AXL leads to the downregulation of the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell proliferation and survival.[6]
Foretinib's dual inhibition of c-MET and VEGFR2 similarly blocks the PI3K/AKT and MAPK/ERK pathways, with the added effect of inhibiting angiogenesis through VEGFR2 blockade.[3]
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[5]
Materials:
-
Glesatinib or Foretinib
-
DMSO (sterile)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[5]
-
Drug Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the existing medium with the drug-containing medium.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]
Western Blot Analysis of c-MET Phosphorylation
This protocol details the assessment of c-MET phosphorylation inhibition by the test compounds.[3]
Materials:
-
Cancer cell line (e.g., MKN-45)[3]
-
Glesatinib or Foretinib
-
Hepatocyte Growth Factor (HGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-c-MET, total c-MET, loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum starve the cells for 24 hours before treating with the inhibitor for 2 hours. Stimulate with HGF (e.g., 50 ng/mL) for 15 minutes.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Visualize protein bands using an ECL detection system and quantify band intensities.[3]
References
Glesatinib Overcomes Resistance to Type I MET Inhibitors in Preclinical Models and Clinical Settings
A comparative analysis of glesatinib (B1671580), a type II MET inhibitor, demonstrates its potent activity against tumors that have developed resistance to type I MET inhibitors, such as crizotinib (B193316) and capmatinib. This guide provides a comprehensive overview of the experimental data supporting glesatinib's efficacy, details the underlying mechanisms of resistance and glesatinib's action, and outlines the experimental protocols utilized in these key studies.
Glesatinib, a spectrum-selective kinase inhibitor, has shown significant promise in treating non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping mutations.[1][2] Its unique type II binding mode allows it to effectively inhibit MET kinase activity in tumors that have acquired resistance to type I inhibitors, primarily through mutations in the MET activation loop.[1][2][3] This guide synthesizes preclinical and clinical data to provide a clear comparison of glesatinib's performance against type I MET inhibitors in resistant tumor models.
Comparative Efficacy of Glesatinib in Resistant Models
Glesatinib has demonstrated superior activity in preclinical models of acquired resistance to type I MET inhibitors. In vitro and in vivo studies have shown that glesatinib can induce tumor regression in models harboring MET activation loop mutations that confer resistance to crizotinib and capmatinib.[1][2]
| Cell Line/Model | MET Alteration(s) | Type I Inhibitor Resistance | Glesatinib Activity | Reference |
| SNU-638 (Capmatinib-Resistant) | MET Y1230C | Resistant to Capmatinib | Sensitive | [1] |
| SNU-638 (Crizotinib-Resistant) | MET Y1230H, F1200L | Resistant to Crizotinib | Sensitive | [1] |
| NIH/3T3 (MET Y1230C) Xenograft | MET Y1230C | Resistant to Crizotinib & Capmatinib | Tumor Regression | [1] |
| NIH/3T3 (METex14 del Y1230C) Xenograft | METex14 del, Y1230C | Resistant to Crizotinib & Capmatinib | Tumor Regression | [1] |
| NIH/3T3 (METex14 del D1228N) Xenograft | METex14 del, D1228N | Resistant to Crizotinib & Capmatinib | Tumor Regression | [1] |
| METex14 del Patient-Derived Xenograft | METex14 del | - | Marked Regression | [1][2] |
Table 1: Glesatinib Activity in Type I MET Inhibitor-Resistant Models. This table summarizes the activity of glesatinib in various preclinical models that have acquired resistance to type I MET inhibitors.
A durable partial response was also observed in a METex14 deletion-positive NSCLC patient who had relapsed on crizotinib.[1][2] A liver metastasis harboring a MET Y1230H mutation showed a reduction in size with glesatinib treatment, and the mutation was no longer detectable in plasma DNA.[1][2]
Mechanisms of Action and Resistance
The differential activity of glesatinib stems from its distinct binding mode compared to type I MET inhibitors.
Type I inhibitors, like crizotinib, bind to the active "DFG-in" conformation of the MET kinase.[4] Resistance can emerge through mutations in the activation loop (A-loop), such as Y1230C/H and D1228N, which prevent the binding of these inhibitors.[1][2][3] In contrast, glesatinib is a type II inhibitor that binds to the inactive "DFG-out" conformation of the kinase.[4] This binding mode is not hindered by the common A-loop resistance mutations, allowing glesatinib to maintain its inhibitory activity.[1][2]
Beyond MET, glesatinib also inhibits other receptor tyrosine kinases including AXL, RON, and VEGFRs, which may contribute to its overall anti-tumor activity and ability to overcome resistance.[4][5][6]
Signaling Pathways
The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a key driver in several cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacokinetics of Glesatinib and Savolitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo pharmacokinetic profiles of two targeted cancer therapies: Glesatinib and savolitinib (B612288). Both are potent tyrosine kinase inhibitors (TKIs) targeting the MET signaling pathway, with Glesatinib also inhibiting the AXL receptor tyrosine kinase. Understanding their distinct pharmacokinetic properties is crucial for optimizing clinical trial design and therapeutic application. This comparison is based on publicly available preclinical and clinical trial data.
Executive Summary
Glesatinib and savolitinib, while both targeting the MET pathway, exhibit distinct pharmacokinetic profiles. Savolitinib has demonstrated more predictable and favorable pharmacokinetic properties in both preclinical and clinical settings, with good oral bioavailability and dose-proportional exposure. In contrast, the development of Glesatinib has involved the exploration of multiple formulations to overcome challenges with suboptimal drug exposure and bioavailability. This guide presents the available quantitative data, details the experimental methodologies for pharmacokinetic analysis, and visualizes the relevant signaling pathways to provide a comprehensive comparative overview.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic parameters for Glesatinib and savolitinib from both preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of Savolitinib
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 mg/kg (oral) | 1,100 | 2.0 | 6,500 | 82 |
| Rat | 10 mg/kg (oral) | 800 | 4.0 | 7,200 | 54 |
| Dog | 5 mg/kg (oral) | 400 | 2.0 | 2,800 | 27 |
Table 2: Clinical Pharmacokinetics of Savolitinib in Humans
| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Absolute Bioavailability (%) |
| Cancer Patients | 600 mg (once daily) | 2,414.8 | 17,053.9 | - | - |
| Healthy Male Volunteers | 600 mg (single oral dose) | - | - | 6.1 | 69 |
Table 3: Clinical Pharmacokinetics of Glesatinib in Humans
| Formulation | Dose | MTD | Key Observation |
| Free-Base Suspension (FBS) Capsule | Varied | 1050 mg (twice daily) | Suboptimal exposure with initial formulations led to the development of improved formulations. |
| Spray-Dried Dispersion (SDD) Tablet | Varied | 750 mg (twice daily) | Exposure was similar to the FBS capsule, but modest clinical activity suggested suboptimal bioavailability. |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using standard in vivo study methodologies, as described below.
Preclinical In Vivo Pharmacokinetic Studies (General Protocol)
1. Animal Models:
-
Studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs) species.
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.
-
Food and water are provided ad libitum, with fasting overnight prior to drug administration.
2. Drug Administration:
-
For oral administration, the drug is typically formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The formulation is administered via oral gavage at a specified dose volume based on body weight.
-
For intravenous administration, the drug is dissolved in a suitable vehicle and administered as a bolus injection or infusion, typically into a tail vein or other appropriate vessel.
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Blood is typically collected via retro-orbital sinus, tail vein, or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
The method involves protein precipitation to extract the drug from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.
-
A standard curve is generated using known concentrations of the drug to allow for accurate quantification.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
Clinical In Vivo Pharmacokinetic Studies (General Protocol)
1. Study Population:
-
Phase I pharmacokinetic studies are typically conducted in healthy volunteers or in patients with advanced solid tumors for whom the study drug may be a therapeutic option.
-
Subjects undergo a screening process to ensure they meet all inclusion and exclusion criteria.
2. Study Design:
-
Studies are often designed as dose-escalation trials to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).
-
Pharmacokinetic sampling is a key component of these studies.
3. Drug Administration:
-
The drug is administered orally as a tablet or capsule at the specified dose.
-
The influence of food on drug absorption may be assessed by administering the drug under both fed and fasted conditions.
4. Sample Collection:
-
Serial blood samples are collected at specified time points before and after drug administration over a defined period (e.g., 24 or 48 hours).
-
Plasma is processed and stored as described in the preclinical protocol.
5. Bioanalysis and Pharmacokinetic Analysis:
-
Analytical methods and pharmacokinetic calculations are performed as described for the preclinical studies.
Signaling Pathway Diagrams
Glesatinib and savolitinib exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.
c-MET Signaling Pathway
Both Glesatinib and savolitinib are inhibitors of the c-MET receptor tyrosine kinase. Upon binding of its ligand, hepatocyte growth factor (HGF), c-MET dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Caption: The c-MET signaling pathway and points of inhibition by Glesatinib and savolitinib.
AXL Signaling Pathway
Glesatinib also inhibits the AXL receptor tyrosine kinase. AXL is activated by its ligand, Gas6, and its signaling is implicated in therapy resistance and metastasis.
Caption: The AXL signaling pathway and the point of inhibition by Glesatinib.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting an in vivo pharmacokinetic study.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Conclusion
This comparative guide highlights the key in vivo pharmacokinetic characteristics of Glesatinib and savolitinib. Savolitinib has demonstrated a more favorable and well-defined pharmacokinetic profile, with good oral bioavailability and predictable exposure. The development of Glesatinib has focused on formulation optimization to address issues of suboptimal bioavailability. For researchers and drug developers, this information is critical for designing and interpreting preclinical and clinical studies, and for guiding the future development and clinical application of these and other MET-targeted therapies. Further publication of detailed quantitative pharmacokinetic data for Glesatinib would be beneficial for a more direct and comprehensive comparison.
Comparative Efficacy of Glesatinib in MET Exon 14 Skipping-Mutant Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
Published: December 14, 2025
This guide provides a comprehensive comparison of Glesatinib (B1671580) (MGCD265), a spectrum-selective inhibitor of MET and AXL receptor tyrosine kinases, against other therapeutic alternatives for the treatment of non-small cell lung cancer (NSCLC) harboring Mesenchymal-Epithelial Transition (MET) exon 14 (METex14) skipping mutations. METex14 skipping is a key oncogenic driver, leading to constitutive activation of the MET receptor by impairing its degradation, thereby promoting tumor growth and survival.[1][2][3][4] This document synthesizes preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to support informed research and development decisions.
Glesatinib is distinguished by its Type II binding mode to the MET kinase domain, which allows it to inhibit both wild-type and mutated forms of MET.[1][5] This contrasts with Type I inhibitors and provides a mechanistic basis for its activity against certain resistance mutations that can emerge during treatment with other MET inhibitors.[1][6][7]
Performance Comparison: Glesatinib vs. Alternatives
The primary alternatives for targeting METex14 skipping mutations in NSCLC include the FDA-approved selective MET inhibitors Capmatinib and Tepotinib, as well as the multi-kinase inhibitor Crizotinib.[2][8][9][10][11]
Table 1: Comparative In Vitro Potency of MET Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in a biochemical or cell-based setting. A lower IC50 value indicates higher potency.
| Inhibitor | Binding Mode | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Key Characteristics |
| Glesatinib | Type II | Not specified | 0.08 (H1299 NSCLC cells)[12] | Dual inhibitor of MET and AXL.[5] Effective against certain Type I resistance mutations.[1][6] |
| Capmatinib | Type I | 0.13 - 0.6[13] | 0.3 - 0.7[13] | Highly potent and selective MET inhibitor.[13] FDA-approved for METex14 NSCLC.[8][9] |
| Tepotinib | Type I | 1.7 - 4[13] | 5.4 - 9[13] | Potent and highly selective MET inhibitor.[13] FDA-approved for METex14 NSCLC.[9][10] |
| Crizotinib | Type I | 22.5[13] | 11[13] | Multi-targeted inhibitor of MET, ALK, and ROS1.[11][13] |
Table 2: Clinical Efficacy in METex14 Skipping NSCLC Patients
Clinical trial data provides insight into the real-world performance of these inhibitors. Objective Response Rate (ORR) indicates the proportion of patients with tumor size reduction.
| Drug | Trial | Patient Population | ORR | Median Progression-Free Survival (PFS) |
| Glesatinib | Phase II (NCT02544633) | Previously Treated | 10.7% (Tumor) / 25.0% (ctDNA)[14] | 4.0 months[14] |
| Capmatinib | GEOMETRY mono-1 | Treatment-Naïve | 68%[8] | 12.4 months[8] |
| Previously Treated | 41%[8] | 5.4 months[8] | ||
| Tepotinib | VISION | Combined Population | 46%[9] | 8.5 months[9] |
| Crizotinib | PROFILE 1001 | Combined Population | 32%[11] | 7.3 months[11] |
Note: The Glesatinib Phase II study was terminated early due to modest clinical activity, which was potentially linked to suboptimal drug bioavailability.[14]
Table 3: Common Treatment-Related Adverse Events (AEs)
| Drug | Most Frequent AEs (Any Grade) |
| Glesatinib | Diarrhea (82.4%), Nausea (50.0%), Increased Alanine Aminotransferase (41.2%)[14] |
| Capmatinib | Peripheral Edema, Nausea, Increased Blood Creatinine, Vomiting[8][11] |
| Tepotinib | Peripheral Edema, Nausea[11] |
| Crizotinib | Edema, Vision Disorder[9] |
Key Signaling Pathways and Experimental Workflows
MET Signaling Pathway and Glesatinib Inhibition
The MET receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[5][15] METex14 skipping mutations cause ligand-independent activation of this cascade.[4] Glesatinib acts by competitively inhibiting ATP binding to the MET kinase domain, thereby blocking this signaling.[5]
Caption: Glesatinib inhibits the HGF/MET signaling cascade.
Glesatinib's Advantage: Overcoming Type I Inhibitor Resistance
Prolonged treatment with Type I MET inhibitors can lead to acquired resistance through secondary mutations in the MET activation loop (e.g., Y1230H, D1228N).[1][6][15] Glesatinib's Type II binding mode allows it to accommodate these conformational changes and maintain inhibitory activity, offering a potential sequential treatment strategy.[1][6][7]
Caption: Glesatinib can overcome resistance to Type I MET inhibitors.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized yet detailed protocols for key experiments used to evaluate MET inhibitors.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This biochemical assay quantifies the direct inhibitory effect of a compound on the kinase activity of the MET protein.[16][17]
Objective: To determine the concentration of an inhibitor required to reduce MET kinase activity by 50%.
Materials:
-
Recombinant human MET kinase enzyme.
-
Kinase assay buffer (containing MgCl2, DTT).
-
ATP (at a concentration near the Km for MET).
-
A suitable substrate (e.g., Poly(Glu, Tyr) peptide).
-
Test inhibitor (e.g., Glesatinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay system (or similar detection reagent).
-
White, opaque 96- or 384-well microplates.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add 2.5 µL of each inhibitor dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Enzyme and Substrate Addition: Add 2.5 µL of MET kinase working solution to all wells (except "no enzyme" controls). Add 2.5 µL of the substrate working solution to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the ATP working solution to all wells. The total reaction volume is 10 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence intensity using a plate luminometer.
-
Data Analysis: Subtract the background signal, normalize the data to the "no inhibitor" control to calculate the percentage of inhibition for each concentration, and plot percent inhibition versus the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[13][16][17]
Protocol 2: Cell Viability Assay
This assay assesses the effect of a MET inhibitor on the growth and viability of cancer cells harboring METex14 mutations.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on MET-dependent cancer cells.
Materials:
-
METex14 mutant cancer cell lines (e.g., Hs746T, NCI-H596).[3]
-
Complete cell culture medium.
-
Test inhibitor serially diluted in culture medium.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the chosen viability reagent to each well according to the manufacturer's instructions. For CellTiter-Glo®, this involves adding the reagent and measuring luminescence. For MTT, this involves adding the reagent, incubating, solubilizing the formazan (B1609692) crystals, and measuring absorbance.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized cell viability against the log of the inhibitor concentration to calculate the GI50 value.[16]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of an inhibitor's anti-tumor activity in a living animal model.
Objective: To assess the in vivo efficacy of a MET inhibitor in reducing the growth of METex14-driven tumors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
METex14 mutant cancer cells or patient-derived xenograft (PDX) fragments.[1][6]
-
Test inhibitor (e.g., Glesatinib) formulated for oral administration.[12]
-
Vehicle control formulation.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously implant METex14 mutant cells or PDX tissue into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., Glesatinib at 15 mg/kg/day) and vehicle control orally once or twice daily for the duration of the study.[12]
-
Monitoring: Monitor animal body weight and overall health regularly. Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression to quantify efficacy.[5]
-
Ethical Considerations: All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).[5]
Caption: Standard workflow for kinase inhibitor drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into MET exon 14 skipping mutations and their role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MGCD-265: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the multi-targeted tyrosine kinase inhibitor MGCD-265 (also known as Glesatinib) is critical for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound and associated contaminated materials. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a designated containment area.[1] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is required when handling this compound. This includes:
-
Gloves : Wear compatible protective gloves.[1][2] For handling antineoplastic agents like this compound, double chemotherapy gloves are recommended for the greatest protection.[3]
-
Eye Protection : Use safety goggles with side-shields.[1][2]
-
Lab Coat : An impervious lab coat should be worn to protect from skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1][2]
-
Step-by-Step Disposal Procedure for this compound
The following steps outline the standard procedure for the disposal of this compound and contaminated materials. This process should be adapted to comply with the specific protocols of your institution's EHS department.
Step 1: Waste Identification and Segregation
Identify and segregate all materials that have come into contact with this compound. This includes, but is not limited to:
-
Unused or expired this compound product.[1]
-
Empty and partially empty vials, bottles, or other primary containers.[1]
-
Contaminated laboratory supplies such as gloves, bench paper, pipette tips, and vials.[1]
-
Contaminated glassware and other laboratory equipment.[1]
Step 2: Containment
Place all identified this compound waste into a designated hazardous waste container.[1] These containers are typically provided by your institution's EHS department and are specifically designed for hazardous chemical waste. For "bulk" waste, such as syringes containing even a small residual amount of the drug, a special black RCRA (Resource Conservation and Recovery Act) container should be used.[3]
Step 3: Labeling
Properly label the hazardous waste container. The label should be clear and include the following information:
-
The words "HAZARDOUS WASTE".[1]
-
The full chemical name: "Glesatinib" or "this compound".[1]
-
Contact information for the principal investigator or research team.[1]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1] The SAA must be a secure, limited-access area, such as a locked cabinet, to prevent unauthorized access.[1]
Step 5: Weekly Inspection
The research team is responsible for conducting and documenting weekly inspections of the SAA to ensure the container is sealed and there are no leaks.[1]
Step 6: Request for Waste Pickup
Once the hazardous waste container is full, or the research project involving this compound is complete, submit a chemical waste disposal request to your institution's EHS department.[1] This is often done through an online form.[3]
Step 7: EHS Collection and Final Disposal
Your institution's EHS department will collect the hazardous waste for final disposal.[1] The standard method for final disposal of antineoplastic agents like this compound is incineration by a licensed hazardous waste vendor.[1]
Step 8: Record Keeping
Retain all records related to the disposal of this compound, including completed waste disposal request forms and any certificates of destruction provided by the EHS department or its vendor.[1] These records are essential for regulatory compliance.[1]
This compound Chemical and Physical Properties
The following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Synonyms | Glesatinib, MGCD 265, MGCD265[4] |
| CAS Number | 875337-44-3[5][6] |
| Molecular Formula | C₂₆H₂₀FN₅O₂S₂[5][6] |
| Molecular Weight | 517.6 g/mol [5][6] |
| Appearance | Solid powder[4][6] |
| Solubility | Soluble in DMSO[4][7][8] |
| Storage Temperature | -20°C for long-term storage[4][5][6] |
| Stability | ≥ 4 years when stored at -20°C[5] |
Experimental Protocols and Workflows
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates this process from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound (Glesatinib).
References
Essential Safety and Handling Protocols for MGCD-265
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides critical safety and logistical guidance for the handling and disposal of MGCD-265 (also known as Glesatinib), a potent, multi-targeted tyrosine kinase inhibitor.[1][2] Adherence to these protocols is mandatory to ensure the safety of laboratory personnel and the integrity of research activities. Given that this compound is an investigational drug, it should be treated as a hazardous compound.[3]
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult your institution's safety guidelines for potent compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following precautions, based on best practices for handling tyrosine kinase inhibitors, must be followed.[4][5]
-
Engineering Controls : All work with solid or high-concentration stock solutions of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[4] Ensure adequate ventilation in all areas where the compound is handled.[6]
-
Avoid Contact : Prevent direct contact with skin, eyes, and mucous membranes.[4]
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4][6] Remove contaminated clothing.[6]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or solution). All disposable PPE should be considered contaminated after use and disposed of as hazardous waste.[7] Never reuse disposable PPE.[7]
| PPE Component | Specifications and Best Practices |
| Gloves | Double gloving is required. Use two pairs of powder-free, chemotherapy-rated gloves (ASTM D6978 tested).[7][8] The outer glove should be placed over the cuff of the gown, and the inner glove underneath.[7] Change gloves regularly and immediately if contaminated, torn, or punctured. |
| Gown | A disposable, back-closing, long-sleeved gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene) is required.[7] Gowns should be designated for chemotherapy or hazardous drug handling. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield must be worn to protect against splashes.[6][9] Standard eyeglasses are not sufficient.[9] |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-certified N95 or higher respirator is required.[7][9] Surgical masks do not provide adequate protection.[9] |
| Shoe Covers | Disposable shoe covers should be worn when handling this compound and removed before exiting the designated handling area.[7] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[4][5]
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect unused or expired solid compound in its original container or a clearly labeled, sealed hazardous waste container.[4] |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.[5] Do not pour down the drain.[4] |
| Contaminated Labware | All disposable items (e.g., pipette tips, tubes, vials, gloves, gowns, shoe covers) must be placed in a designated, sealed hazardous waste bag or container.[4][5] |
| Sharps | Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[4] |
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[4][5] Store waste in a designated, secure area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[5]
Experimental Protocols
Surface Decontamination Procedure
-
Initial Wipe : Wipe all surfaces and equipment that may have come into contact with this compound with a disposable towel saturated with 70% ethanol.[5]
-
Cleaning : Following the initial wipe, clean the surfaces with a laboratory-grade detergent.
-
Final Rinse : Wipe the surfaces again with a towel saturated with deionized water.
-
Disposal : All cleaning materials (wipes, towels) must be disposed of as hazardous waste.[5]
This procedural guidance is intended to supplement, not replace, institutional safety protocols. Always prioritize your institution's specific guidelines for handling potent and investigational compounds.
References
- 1. molnova.cn [molnova.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. pogo.ca [pogo.ca]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
